molecular formula C10H12O3 B3058871 3-Methoxy-2,5-dimethylbenzoic acid CAS No. 92315-49-6

3-Methoxy-2,5-dimethylbenzoic acid

Cat. No.: B3058871
CAS No.: 92315-49-6
M. Wt: 180.20
InChI Key: SUSSFYUYIFADRR-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2,5-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2,5-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSFYUYIFADRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295850
Record name 3-Methoxy-2,5-dimethylbenzoic acid
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Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92315-49-6
Record name 3-Methoxy-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92315-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,5-dimethylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201295850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2,5-dimethylbenzoic Acid

Abstract: 3-Methoxy-2,5-dimethylbenzoic acid (C₁₀H₁₂O₃) is a substituted aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is a prerequisite for its effective use in research and development. This guide provides a comprehensive framework for the characterization of this molecule. Due to the limited availability of published experimental data for this specific compound, this document combines computationally predicted properties with detailed, field-proven experimental protocols for their empirical validation. We will explore the methodologies for determining its molecular identity, solubility, acidity, and spectroscopic profile, explaining the causality behind the experimental choices to ensure robust and reliable characterization.

Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This involves confirming its structure, molecular formula, and mass. For 3-Methoxy-2,5-dimethylbenzoic acid, these identifiers are crucial for interpreting all subsequent analytical data.

Table 1: Molecular Identifiers and Computed Properties for 3-Methoxy-2,5-dimethylbenzoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.19 g/mol [1]
Monoisotopic Mass 180.07864 Da[1]
IUPAC Name 3-methoxy-2,5-dimethylbenzoic acid-
SMILES CC1=CC(=C(C(=C1)OC)C)C(=O)O[1]
InChIKey SUSSFYUYIFADRR-UHFFFAOYSA-N[1]
Predicted XlogP 2.1[1]
Predicted pKa 3.83 ± 0.10[2][3]

Note: Predicted pKa values are from similarly structured compounds and serve as an estimate pending experimental verification.

Caption: Chemical structure of 3-Methoxy-2,5-dimethylbenzoic acid.

Solubility Profile: A Critical Parameter for Application

Solubility is a gatekeeping property in drug development and chemical synthesis, dictating bioavailability, formulation strategies, and reaction conditions. A systematic approach to solubility testing provides initial classification, which can be followed by quantitative determination.

Causality Behind the Experimental Choice

The structure of 3-Methoxy-2,5-dimethylbenzoic acid, featuring a hydrophobic aromatic ring and methyl groups, alongside a polar carboxylic acid group, suggests limited aqueous solubility. The carboxylic acid moiety, however, implies that its solubility will be highly pH-dependent. By testing solubility in a sequence of aqueous solutions (neutral, basic, acidic), we can rapidly classify the compound based on its primary functional group, a cornerstone of organic qualitative analysis.[4][5]

Experimental Protocol: Systematic Solubility Classification

This protocol aims to classify the compound based on its acidic, basic, or neutral character.[6][7]

Materials:

  • 3-Methoxy-2,5-dimethylbenzoic acid

  • Deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Test tubes and vortex mixer

Procedure:

  • Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 1-2 minutes. Observe for dissolution.

  • 5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to a fresh test tube containing 0.75 mL of 5% NaOH. Vortex and observe. Dissolution indicates an acidic functional group.

  • 5% NaHCO₃ Solubility: If soluble in NaOH, test its solubility in 0.75 mL of 5% NaHCO₃. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid.[6] Phenols are typically not acidic enough to dissolve in bicarbonate.

  • 5% HCl Solubility: If insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Dissolution would indicate a basic functional group (e.g., an amine).

Interpretation: For 3-Methoxy-2,5-dimethylbenzoic acid, solubility is expected in 5% NaOH and 5% NaHCO₃, classifying it as a strong organic acid (Class As), consistent with its carboxylic acid functionality.[7]

start Start: Add Compound (~25 mg) water Test in Water (0.75 mL) start->water naoh Test in 5% NaOH (0.75 mL) water->naoh Insoluble result_s Result: Water-Soluble water->result_s Soluble nahco3 Test in 5% NaHCO₃ (0.75 mL) naoh->nahco3 Soluble hcl Test in 5% HCl (0.75 mL) naoh->hcl Insoluble result_a Result: Strong Acid nahco3->result_a Soluble result_aw Result: Weak Acid nahco3->result_aw Insoluble result_b Result: Base hcl->result_b Soluble result_n Result: Neutral/Inert hcl->result_n Insoluble y_axis pH x_axis Volume of NaOH added (mL) title Potentiometric Titration Curve origin p_start p_half_eq p_eq p_end spline_points half_eq_point eq_point pka_line_y pka_line_y->half_eq_point pka_line_x pka_line_x->half_eq_point eq_line_y eq_line_x eq_line_x->eq_point pka_label pKa = pH veq_2_label Veq / 2 veq_label Veq eq_label Equivalence Point label_graph Titration Curve (pH vs. Volume)

Sources

Synthesis and Mechanistic Pathway of 3-Methoxy-2,5-dimethylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6) is a highly specialized aromatic building block utilized in the development of advanced pharmaceuticals and agrochemicals. Synthesizing this specific substitution pattern—where the methoxy group is positioned meta to the carboxylic acid and flanked by two methyl groups—presents a significant regiochemical challenge. This whitepaper details a robust, four-step synthetic pathway starting from commercially available 2,5-dimethylbenzoic acid, leveraging thermodynamic control to overcome steric hindrance and achieve high regioselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The core challenge in functionalizing the 2,5-dimethylbenzoic acid framework lies in the competing directing effects of the resident substituents.

  • Position 3 is meta to the deactivating carboxyl group and ortho to the activating 2-methyl group.

  • Position 6 is ortho to the carboxyl group and ortho to the 5-methyl group.

When attempting direct electrophilic aromatic substitution, the choice of electrophile dictates the regiochemical outcome due to the steric congestion at Position 6 (flanked by the carboxylate and the 5-methyl group).

Kinetic vs. Thermodynamic Control: If nitration is employed, the reaction operates under kinetic control. The relatively small, linear nitronium ion (


) attacks the highly congested Position 6, yielding 41% of the ortho-isomer and only 29% of the desired meta-isomer (Position 3)[1]. This poor selectivity makes nitration an unviable starting point.

Conversely, sulfonation with oleum operates under thermodynamic control. The extreme steric bulk of the sulfur trioxide (


) electrophile forces it to avoid Position 6 entirely. Instead, the reversible nature of sulfonation drives the equilibrium toward the less hindered Position 3, yielding 85% of the 3-sulfo derivative (with ~15% of the para-isomer at Position 4)[1]. This steric relief pathway forms the foundation of our highly selective synthetic route.

Regioselectivity SM 2,5-Dimethylbenzoic Acid Nitration Nitration (HNO₃) Kinetic Control SM->Nitration Sulf Sulfonation (Oleum) Thermodynamic Control SM->Sulf Meta Position 3 (Meta) Sterically Accessible Nitration->Meta 29% Yield Ortho Position 6 (Ortho) Sterically Hindered Nitration->Ortho 41% Yield Sulf->Meta 85% Yield Para Position 4 (Para) Minor Product Sulf->Para 15% Yield

Figure 1: Regioselectivity in electrophilic aromatic substitution of 2,5-dimethylbenzoic acid.

Following the successful installation of the sulfonate group, an alkali fusion converts the intermediate to a phenol[2]. Global methylation followed by selective saponification yields the final target.

SynthesisPathway A 2,5-Dimethylbenzoic Acid B 3-Sulfo-2,5-dimethylbenzoic Acid A->B Oleum (H₂SO₄/SO₃) 85% Regioselectivity C 3-Hydroxy-2,5-dimethylbenzoic Acid B->C NaOH/KOH Fusion 300 °C D Methyl 3-methoxy-2,5-dimethylbenzoate C->D Me₂SO₄, K₂CO₃ Reflux E 3-Methoxy-2,5-dimethylbenzoic Acid D->E 1. NaOH, H₂O/MeOH 2. HCl (pH 2)

Figure 2: Four-step synthetic pathway from 2,5-dimethylbenzoic acid to the target compound.

Quantitative Data & Yield Analysis

The following table summarizes the reaction parameters, mechanistic classifications, and expected yields for the optimized four-step synthesis.

StepReaction TypeKey ReagentsTemp / TimeExpected Yield
1. Sulfonation Electrophilic Aromatic Substitution20% Oleum70 °C / 4 h85%
2. Alkali Fusion Nucleophilic Aromatic SubstitutionNaOH/KOH (molten)300 °C / 2 h75%
3. Methylation

Alkylation

,

, Acetone
60 °C / 12 h92%
4. Saponification Ester Hydrolysis2M NaOH, Methanol65 °C / 2 h95%
Overall - - - ~55%

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, each protocol below is designed as a self-validating system , incorporating visual or physical checkpoints that confirm the success of the chemical transformation before proceeding to the next step.

Protocol 1: Regioselective Sulfonation

Objective: Synthesis of 3-sulfo-2,5-dimethylbenzoic acid.

  • Reaction: In a dry, round-bottom flask equipped with a magnetic stirrer, carefully add 10.0 g of 2,5-dimethylbenzoic acid to 40 mL of 20% oleum (

    
    /
    
    
    
    ).
  • Heating: Heat the mixture to 70 °C for 4 hours.

  • Validation Checkpoint 1: The suspension will transition into a dark, completely homogeneous solution, confirming the consumption of the insoluble starting material and the formation of the highly polar sulfonic acid.

  • Workup: Cool the mixture to room temperature and pour it cautiously over 200 g of crushed ice. Neutralize the highly acidic solution with 50% aqueous NaOH until the pH reaches 7-8.

  • Validation Checkpoint 2: The sodium salt of 3-sulfo-2,5-dimethylbenzoic acid will precipitate as a white crystalline solid upon neutralization and cooling. Filter and dry under vacuum.

Protocol 2: Alkali Fusion

Objective: Conversion of the sulfonate to 3-hydroxy-2,5-dimethylbenzoic acid[2].

  • Preparation: In a heavy-walled nickel or iron crucible, combine 10.0 g of sodium 3-sulfo-2,5-dimethylbenzoate with 25.0 g of NaOH pellets and 5.0 g of KOH pellets (KOH lowers the melting point of the flux).

  • Fusion: Heat the crucible using a sand bath or muffle furnace to 300–320 °C for 2 hours.

  • Validation Checkpoint 1: The solid mixture will melt, bubble vigorously (release of water/steam), and eventually form a quiescent, dark homogeneous melt, indicating the completion of the nucleophilic aromatic substitution.

  • Workup: Allow the melt to cool slightly, then cautiously dissolve the solid mass in 150 mL of distilled water.

  • Validation Checkpoint 2: The melt must dissolve completely, forming a highly basic solution of the sodium phenoxide. Acidify the solution dropwise with concentrated HCl to pH < 3. The target phenolic acid will crash out as an off-white precipitate. Filter, wash with cold water, and dry.

Protocol 3: Global Alkylation

Objective: Synthesis of methyl 3-methoxy-2,5-dimethylbenzoate.

  • Reaction: Dissolve 5.0 g of 3-hydroxy-2,5-dimethylbenzoic acid in 50 mL of anhydrous acetone. Add 12.0 g of anhydrous

    
    , followed by 8.5 g (excess) of dimethyl sulfate (
    
    
    
    ). Caution: Dimethyl sulfate is highly toxic; perform strictly in a fume hood.
  • Heating: Reflux the suspension at 60 °C for 12 hours.

  • Validation Checkpoint 1: Perform TLC (Silica gel, 4:1 Hexanes/EtOAc). The highly polar starting material (

    
    ) will completely disappear, replaced by a non-polar spot corresponding to the ester (
    
    
    
    ).
  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer contains the fully methylated intermediate. Dry over

    
     and evaporate to yield the ester as a pale oil.
    
Protocol 4: Selective Saponification

Objective: Isolation of the final target, 3-methoxy-2,5-dimethylbenzoic acid.

  • Reaction: Dissolve the crude ester from Step 3 in 30 mL of methanol. Add 20 mL of 2M aqueous NaOH.

  • Heating: Reflux the mixture at 65 °C for 2 hours.

  • Validation Checkpoint 1: Initially, the mixture may appear slightly cloudy or biphasic. As the ester hydrolyzes to the water-soluble sodium carboxylate, the reaction mixture will become perfectly clear and homogeneous.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the remaining aqueous phase with 20 mL of water and extract once with diethyl ether to remove any unreacted organic impurities.

  • Final Isolation: Acidify the aqueous layer with 1M HCl until the pH reaches 2.

  • Validation Checkpoint 2: A dense white precipitate of pure 3-methoxy-2,5-dimethylbenzoic acid will form immediately. Filter, wash with ice-cold water, and dry under high vacuum to afford the final product.

References

  • Acton, E. M., et al. "Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid." Canadian Journal of Chemistry 48.9 (1970): 1346-1349. Canadian Science Publishing. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 3-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The unambiguous structural elucidation of highly substituted aromatic compounds is a critical bottleneck in active pharmaceutical ingredient (API) development. 3-Methoxy-2,5-dimethylbenzoic acid (Molecular Formula: C₁₀H₁₂O₃, MW: 180.20 g/mol ) presents a unique analytical challenge due to the steric and electronic interplay of its four ring substituents[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we deconstruct the orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—required to characterize this molecule. Every protocol detailed herein is engineered as a self-validating system , ensuring that experimental choices are grounded in verifiable causality.

Experimental Workflows & Self-Validating Protocols

To prevent artifactual data misinterpretation, sample preparation and instrument acquisition must be tightly controlled. The workflow below outlines the orthogonal approach required for absolute structural confirmation.

Workflow Sample 3-Methoxy-2,5-dimethylbenzoic acid (Sample Prep) NMR_Prep Dissolve in CDCl3 (Internal Std: TMS) Sample->NMR_Prep IR_Prep ATR-FTIR or KBr Pellet (Desiccation) Sample->IR_Prep MS_Prep ESI-TOF / GC-MS (Ionization) Sample->MS_Prep NMR_Acq 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) NMR_Prep->NMR_Acq IR_Acq IR Spectrum Acquisition (4000 - 400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Mass Spec Acquisition (m/z 50 - 500) MS_Prep->MS_Acq Data_Int Orthogonal Data Integration & Structural Elucidation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Multi-modal spectroscopic workflow for structural elucidation of the target molecule.

Standardized Acquisition Parameters

The following parameters are established to ensure high-fidelity data capture. The causality behind these choices is rooted in the physical chemistry of the analyte[2].

Table 1: Standard Acquisition Parameters for Orthogonal Spectroscopy

ModalityInstrument SetupCausality / Self-Validation Mechanism
¹H / ¹³C NMR 400+ MHz, CDCl₃ solvent, 298 K.Validation: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to lock the chemical shift axis, negating magnetic drift.
FT-IR ATR crystal (Diamond), 4 cm⁻¹ resolution, 32 scans.Validation: A background scan is collected immediately prior to the sample to subtract atmospheric H₂O and CO₂ artifacts.
GC-MS (EI) 70 eV Electron Ionization, 50-500 m/z range.Validation: Perfluorotributylamine (PFTBA) tuning ensures mass axis calibration and optimal lens voltages prior to injection.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The arrangement of substituents on the benzene ring dictates the electronic shielding of the remaining protons (C4-H and C6-H). Using empirical rules established by Silverstein et al.[2], we can predict and validate the exact chemical shifts.

  • C4 Proton (Shielded): Located between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, this proton experiences significant diamagnetic shielding. Calculated shift: Base (7.27) - 0.43 (ortho-OMe) - 0.15 (ortho-Me) + 0.10 (meta-COOH) - 0.10 (meta-Me) ≈ 6.69 ppm .

  • C6 Proton (Deshielded): Located adjacent to the highly electron-withdrawing carboxylic acid (-COOH) group, this proton is deshielded. Calculated shift: Base (7.27) + 0.80 (ortho-COOH) - 0.15 (ortho-Me) - 0.10 (meta-OMe) - 0.10 (meta-Me) ≈ 7.72 ppm .

Because C4-H and C6-H are meta to each other, they will appear as two doublets with a characteristic meta-coupling constant (


 Hz).

Table 2: Predicted ¹H and ¹³C NMR Assignments (in CDCl₃)

NucleusPredicted Shift (ppm)Multiplicity & IntegrationAssignment / Structural Causality
¹H ~11.0 - 12.0Broad singlet, 1H-COOH : Highly deshielded due to hydrogen bonding and electronegative oxygens.
¹H ~7.72Doublet (

Hz), 1H
Ar-H (C6) : Deshielded by the ortho-carbonyl anisotropic cone.
¹H ~6.69Doublet (

Hz), 1H
Ar-H (C4) : Shielded by resonance donation from the ortho-methoxy group.
¹H ~3.85Singlet, 3H-OCH₃ (C3) : Deshielded by the adjacent oxygen atom.
¹H ~2.40Singlet, 3H-CH₃ (C2) : Slightly deshielded due to proximity to the -COOH group.
¹H ~2.30Singlet, 3H-CH₃ (C5) : Standard benzylic methyl shift.
¹³C ~172.0Quaternary (C)C=O : Carboxylic acid carbonyl carbon.
¹³C ~158.0Quaternary (C)Ar-C (C3) : Directly attached to the electronegative oxygen.
¹³C ~56.0Primary (CH₃)-OCH₃ : Methoxy carbon.

Self-Validation Note: Running a ¹³C DEPT-135 experiment will definitively invert the primary methyl signals (-CH₃, -OCH₃) while suppressing the quaternary aromatic carbons, confirming the carbon backbone assignment.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal confirmation of the functional groups identified in NMR. The carboxylic acid and methoxy groups dominate the spectrum.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeDiagnostic Significance
3300 - 2500 Strong, Very BroadO-H stretch (carboxylic)Indicates extensive intermolecular hydrogen bonding (dimerization) typical of solid-state benzoic acids.
1685 - 1700 Strong, SharpC=O stretchLower frequency than aliphatic acids due to conjugation with the aromatic ring.
1600, 1580 Medium, SharpC=C stretch (aromatic)Confirms the presence of the aromatic core.
1250, 1040 StrongC-O stretchAsymmetric and symmetric stretching of the aryl-alkyl ether (methoxy) linkage.
Mass Spectrometry (MS) & Fragmentation Causality

Under 70 eV Electron Ionization (EI), 3-Methoxy-2,5-dimethylbenzoic acid yields a robust molecular ion (


) at m/z 180[3]. The fragmentation pathway is highly diagnostic of its specific substitution pattern.

A critical mechanistic feature of this molecule is the "Ortho Effect." Because the C2-methyl group is ortho to the C1-carboxylic acid, the molecule can undergo a localized rearrangement. The carboxylic acid abstracts a hydrogen atom from the adjacent methyl group, resulting in the neutral loss of water (H₂O, 18 Da) to form a fused ketene-like radical cation at m/z 162. This uniquely validates the 1,2-substitution pattern.

MS_Frag M_ion [M]⁺• m/z 180 F1 [M - •OH]⁺ m/z 163 M_ion->F1 -•OH F2 [M - •CH3]⁺ m/z 165 M_ion->F2 -•CH3 F3 [M - •COOH]⁺ m/z 135 M_ion->F3 -•COOH F4 [M - H2O]⁺• m/z 162 M_ion->F4 -H2O (Ortho Effect)

Proposed mass spectrometry fragmentation pathways for 3-Methoxy-2,5-dimethylbenzoic acid.

Table 4: Principal MS Fragments and Neutral Losses

m/zIon TypeNeutral LossMechanistic Causality
180

NoneMolecular ion; confirms the exact mass of the intact molecule.
165

15 Da (

)
Alpha-cleavage of the methoxy group, a highly favored process for aryl ethers.
163

17 Da (

)
Standard alpha-cleavage of the carboxylic acid hydroxyl group.
162

18 Da (

)
Ortho Effect : Interaction between the C1-COOH and C2-CH₃ groups.
135

45 Da (

)
Complete loss of the carboxylic acid functional group.

Conclusion

The structural elucidation of 3-Methoxy-2,5-dimethylbenzoic acid requires a rigorous, multi-modal approach. By correlating the diamagnetic shielding effects in NMR, the conjugated vibrational modes in FT-IR, and the sterically-driven "ortho effect" rearrangements in MS, researchers can establish a self-validating matrix of evidence. This methodology not only confirms the identity of the target API intermediate but also establishes a robust quality control framework capable of detecting closely related positional isomers.

References

  • PubChemLite: 3-methoxy-2,5-dimethylbenzoic acid (CID 53417559) . National Center for Biotechnology Information (NCBI) / PubChem Database. Retrieved from:[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition . Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Wiley. Retrieved from:[Link]

  • NIST Chemistry WebBook, SRD 69: Benzoic Acid (Mass Spectrometry & Gas Phase Thermochemistry) . National Institute of Standards and Technology (NIST). Retrieved from:[Link]

Sources

Solubility Profiling of 3-Methoxy-2,5-dimethylbenzoic Acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a strategic technical resource for researchers facing the common challenge of limited physicochemical data for specific benzoic acid derivatives. It synthesizes proxy data from structural analogs with rigorous thermodynamic principles to establish a predictive solubility profile and a validation protocol.

Executive Summary

3-Methoxy-2,5-dimethylbenzoic acid is a specialized intermediate often utilized in the synthesis of polyketide analogs and pharmaceutical pharmacophores.[1] Unlike commodity chemicals, specific solubility data for this isomer is sparse in public literature.[1][2]

This guide bridges that gap. By analyzing the "Ortho Effect" imposed by the C2-methyl group and the lipophilic contributions of the C5-methyl and C3-methoxy substituents, we define a Predicted Solubility Landscape .[1] We then provide a self-validating experimental protocol to generate the precise thermodynamic data required for process scale-up.

Physicochemical Architecture & The "Ortho Effect"

To predict solubility behavior, we must first deconstruct the molecule’s structural forces. The interplay between the steric bulk at the ortho position and the electronic nature of the substituents dictates its interaction with solvents.

Structural Analysis Table
FeatureStructural PositionPhysicochemical Impact
Ortho-Methyl C2 PositionCritical Driver. Creates steric hindrance that twists the carboxylic acid out of the benzene plane.[1] This disrupts crystal packing (potentially lowering melting point vs. para-isomers) and increases solubility in organic solvents compared to planar analogs.
Methoxy Group C3 PositionElectron-donating group (EDG).[1] Increases electron density on the ring but adds polarity (

) and hydrogen bonding capability (

), enhancing solubility in alcohols (Methanol, Ethanol).
Para-Methyl C5 PositionIncreases lipophilicity (

).[1] Reduces water solubility significantly and enhances affinity for non-polar solvents like Toluene or Ethyl Acetate.
Carboxylic Acid C1 PositionPrimary site for Hydrogen Bonding (Donor/Acceptor).[1] Dictates pH-dependent solubility (high solubility in basic aqueous solutions).

Key Insight: The C2-Methyl "Ortho Effect" is the solubility switch.[1] By preventing the carboxyl group from lying flat against the ring, it reduces the lattice energy required to break the crystal structure, suggesting this compound will be more soluble in organic solvents than its unsubstituted parent, benzoic acid.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) of structural proxies (2,5-Dimethylbenzoic acid and 3-Methoxy-2-methylbenzoic acid), we can categorize solvents into three distinct classes for this compound.

Solubility Prediction Map
  • High Solubility (>100 mg/mL): Short-chain Alcohols (Methanol, Ethanol), Aprotic Polar Solvents (DMSO, DMF, Acetone).[1]

    • Mechanism:[1][3][4] Strong H-bonding matches the carboxyl group; alkyl groups solvate the hydrophobic core.

  • Moderate Solubility (20–80 mg/mL): Esters (Ethyl Acetate), Ethers (THF), Chlorinated Solvents (DCM).[1]

    • Mechanism:[1][3][4] Dipole-dipole interactions dominate; good for extraction but may require heating for crystallization.[1]

  • Low Solubility (<5 mg/mL): Water (at low pH), Aliphatic Hydrocarbons (Hexane, Heptane).[1]

    • Mechanism:[1][3][4] The hydrophobic phenyl core repels water; the polar carboxyl group repels hexane.

Thermodynamic Modeling Framework

Once experimental data is generated (see Section 5), it must be modeled to allow for interpolation at different temperatures.[1] The Modified Apelblat Equation is the industry standard for benzoic acid derivatives.

The Mathematical Model

To correlate mole fraction solubility (


) with temperature (

), use:


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If B < 0 , dissolution is endothermic (solubility rises with T).[1]

    • C accounts for the temperature dependence of the enthalpy of solution.

Logic Flow: From Data to Process

The following diagram illustrates how to transform raw solubility data into actionable process parameters.

SolubilityLogic RawData Raw Data (Gravimetric Mass) MoleFrac Mole Fraction (x) Calculation RawData->MoleFrac Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) MoleFrac->Apelblat Enthalpy Thermodynamics (ΔH_sol, ΔS_sol) Apelblat->Enthalpy Van't Hoff Analysis Process Process Design (Cooling Curves) Apelblat->Process Predictive Modeling

Figure 1: Workflow for converting raw solubility measurements into thermodynamic process parameters.

Experimental Protocol: Saturation Shake-Flask Method

Since specific literature data is absent, you must generate it.[1] This protocol is the "Gold Standard" for accuracy, minimizing errors from supersaturation or incomplete equilibration.

Required Materials
  • Solute: 3-Methoxy-2,5-dimethylbenzoic acid (Purity >99%).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).[1]

  • Equipment: Temperature-controlled orbital shaker (±0.1°C), Syringe filters (0.45 µm PTFE), Analytical Balance (±0.0001 g).

Step-by-Step Methodology
  • Preparation (Excess Addition):

    • Add solvent (e.g., 10 mL) to a glass vial.[1]

    • Add solute in excess until a visible solid phase persists at the bottom.

    • Critical Check: If the solid dissolves completely, add more. A solid reservoir is mandatory for equilibrium.

  • Equilibration (The "Shake"):

    • Place vials in the orbital shaker at the target temperature (e.g., 298.15 K).

    • Agitate at 150 rpm for 24 hours .

    • Why 24h? Benzoic acid derivatives can have slow dissolution kinetics due to dimer formation.[1]

  • Settling & Sampling:

    • Stop agitation and let the vials stand vertically for 2–4 hours at the same temperature. This allows fine particles to settle.

    • Using a pre-warmed syringe (to prevent precipitation inside the needle), withdraw 2 mL of the supernatant.

  • Filtration & Dilution:

    • Filter the supernatant through a 0.45 µm filter into a pre-weighed weighing boat (for gravimetric) or volumetric flask (for HPLC).

    • Gravimetric Method: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.[1]

    • HPLC Method: Dilute with mobile phase and quantify against a standard curve.[1]

  • Calculation:

Experimental Workflow Diagram

Protocol Start Start: Solvent + Excess Solute Equilibrate Equilibrate: 24h @ T (Orbital Shaker) Start->Equilibrate Settle Phase Separation: Settle 4h @ T Equilibrate->Settle Sample Sampling: Pre-warmed Syringe + 0.45µm Filter Settle->Sample Avoid solids Analysis Analysis: Gravimetric or HPLC Sample->Analysis

Figure 2: Step-by-step saturation shake-flask protocol for solubility determination.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link

  • Long, B., et al. (2010).[1] Solubility of 3-methoxybenzoic acid in organic mono-solvents: Experimental measurement and thermodynamic modeling. Journal of Chemical & Engineering Data. (Contextual proxy for methoxy-substitution effects).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[5] CRC Press. (Source for group contribution methods).

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press. (Reference for benzoic acid derivative baselines).

Sources

The Pharmacophore Backbone: A Technical Guide to Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the design, synthesis, and evaluation of substituted benzoic acids. It moves beyond basic textbook definitions to explore the structure-activity relationships (SAR) and experimental protocols required for modern drug discovery.[1]

Introduction: The Carboxylic Scaffold

Benzoic acid (C₆H₅COOH) is not merely a preservative; it is a privileged scaffold in medicinal chemistry. Its planar aromatic ring coupled with a carboxylate headgroup allows for precise electrostatic interactions (salt bridges) and hydrogen bonding within receptor pockets.

For the drug developer, the utility of benzoic acid lies in its tunability. By applying the Hammett Equation and manipulating the Lipophilicity (LogP) , researchers can fine-tune the molecule's pKa, membrane permeability, and metabolic stability.

The Physicochemical Drivers (SAR)

The biological activity of substituted benzoic acids is governed by three primary vectors:

  • Electronic Effects (

    
    ):  Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    stabilize the carboxylate anion, lowering pKa. Electron-donating groups (EDGs) like
    
    
    or
    
    
    destabilize the anion, raising pKa.
  • Lipophilicity (

    
    ):  Essential for membrane crossing. A balance is required; highly lipophilic analogs get trapped in membranes, while highly polar ones cannot enter.
    
  • Steric Effects (

    
    ):  Bulky ortho-substituents can force the carboxyl group out of planarity with the benzene ring, inhibiting resonance (the "Ortho Effect") and drastically altering binding affinity.
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision process for substituent selection based on the desired biological outcome.

SAR_Logic Start Target Identification Substituent Select Substituent (R) Start->Substituent Electronic Electronic Effect (Hammett σ) Substituent->Electronic -NO2, -Cl, -CN Lipophilicity Lipophilicity (LogP) Substituent->Lipophilicity Alkyl chains, Halogens Steric Steric Bulk (Ortho Effect) Substituent->Steric Ortho-substitution Outcome_Acid Result: Increased Acidity (Lower pKa) Electronic->Outcome_Acid EWG stabilizes anion Outcome_Perm Result: Membrane Permeability Lipophilicity->Outcome_Perm Hydrophobic balance Outcome_Bind Result: Receptor Fit/Exclusion Steric->Outcome_Bind Twist carboxyl group Application Therapeutic Application Outcome_Acid->Application Antimicrobial (pH Trap) Outcome_Perm->Application Outcome_Bind->Application Enzyme Inhibition

Figure 1: Strategic decision tree for substituent selection in benzoic acid optimization.

Mechanistic Profiles & Therapeutic Classes

Antimicrobial & Preservative (The pH Trap)

Core Mechanism: The "Weak Acid Theory." Benzoic acids are most effective in their undissociated (neutral) form.

  • Entry: In an acidic environment (pH < pKa), the molecule is protonated and lipophilic, allowing it to diffuse across the microbial cell membrane.

  • Dissociation: Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (

    
    ) and the benzoate anion (
    
    
    
    ).
  • Toxicity: The accumulation of protons lowers intracellular pH, inhibiting phosphofructokinase (glycolysis shutdown), while the anion may inhibit enzymes like succinate dehydrogenase.

Data: Substituent Effects on Antimicrobial Potency (MIC) Note: Lower MIC indicates higher potency.

Substituent (R)PositionpKa (approx)MIC (mg/L) vs S. aureusEffect Analysis
-H (Benzoic Acid)-4.201000Baseline activity.
-OH (Salicylic Acid)Ortho2.97500Increased acidity + H-bonding capability.
-Cl Para3.98250Increased lipophilicity aids penetration.
-NO₂ Para3.44150Strong EWG increases acidity and reactivity.
-OH (Paraben precursor)Para4.54>1200Lower acidity reduces undissociated fraction at neutral pH.
Recent Advances: Neurotherapeutics & Oncology (2024-2025)

While historically known as preservatives, recent research has pivoted toward complex derivatives:

  • TRPC6 Ligands: Substituted benzoic acids have been identified as agonists for the TRPC6 ion channel, a target for autism spectrum disorders. A hydrogen bond acceptor at the meta-position is the critical pharmacophore [1].

  • HDAC Inhibitors: N-substituted benzamides (derived from benzoic acid) act as histone deacetylase inhibitors.[1] The zinc-binding group (often a hydroxamic acid derived from the carboxylate) is essential for anticancer activity [2].

Experimental Protocols

Synthesis: Microwave-Assisted Oxidation of Toluene Derivatives

Traditional reflux methods take 10-12 hours.[2] This Green Chemistry approach reduces time to <15 minutes.

Objective: Synthesize p-chlorobenzoic acid from p-chlorotoluene.

Materials:

  • p-Chlorotoluene (10 mmol)

  • KMnO₄ (30 mmol)

  • Microwave Reactor (e.g., CEM Discover or Biotage)

  • Workup: HCl, Sodium Bisulfite

Workflow:

  • Preparation: In a microwave-safe vessel, suspend 10 mmol p-chlorotoluene in 20 mL water. Add 30 mmol KMnO₄.

  • Irradiation: Set microwave to 100°C, 300W . Hold for 10 minutes . (Caution: Pressure will build; ensure vessel is rated for 20 bar).

  • Filtration: Filter the hot mixture through Celite to remove MnO₂ precipitate.

  • Acidification: Cool the filtrate to 0°C. Slowly add conc. HCl until pH < 2. The substituted benzoic acid will precipitate.

  • Purification: Recrystallize from ethanol/water.

Self-Validation Check:

  • Success: White crystalline solid.

  • Melting Point: 239–241°C (Lit. value).

  • IR Spectrum: Look for broad -OH stretch (2500-3000 cm⁻¹) and strong C=O stretch (~1680 cm⁻¹).

Biological Assay: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against E. coli.

Workflow Visualization:

MIC_Protocol Step1 Stock Prep (Dissolve in DMSO) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (Turbidity/OD600) Step4->Step5

Figure 2: Standardized workflow for determining antimicrobial potency.

Protocol Steps:

  • Stock Solution: Dissolve 10 mg of the benzoic acid derivative in 1 mL DMSO (10,000 mg/L).

  • Dilution: In a 96-well plate, add 100 µL Mueller-Hinton Broth (MHB) to columns 2-12. Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10 (Serial 2-fold dilution).

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11. Final volume 200 µL.
    
  • Incubation: 37°C for 20 hours.

  • Analysis: The MIC is the lowest concentration with no visible turbidity .

References

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands. Source: MDPI (Pharmaceuticals), 2024. URL:[Link]

  • Mechanism of Action of Benzoic Acid Preservatives. Source: Applied and Environmental Microbiology.[3] URL:[Link]

  • Background of the Hammett Equation: Meta- and Para-Substituted Benzoic Acids. Source: Journal of Organic Chemistry (ACS), 2002. URL:[Link]

  • Microwave-Assisted Synthesis of Benzoic Acid Derivatives. Source: Rasayan Journal of Chemistry. URL:[Link]

Sources

Unlocking the Therapeutic Potential of 3-Methoxy-2,5-dimethylbenzoic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the untapped potential of 3-Methoxy-2,5-dimethylbenzoic acid, a unique yet underexplored member of this chemical class. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its structural features, coupled with extensive structure-activity relationship (SAR) data from analogous compounds, strongly suggests promising avenues for drug discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, field-proven experimental protocols to investigate its potential as a novel therapeutic agent, with a primary focus on oncology and inflammatory diseases.

Introduction: The Rationale for Investigating 3-Methoxy-2,5-dimethylbenzoic Acid

The benzoic acid framework is a cornerstone of numerous clinically successful drugs. The strategic placement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, dictating its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 3-Methoxy-2,5-dimethylbenzoic acid, possesses a distinct substitution pattern: a methoxy group at the 3-position and two methyl groups at the 2- and 5-positions.

The presence of the methoxy group, a known modulator of biological activity, can enhance lipophilicity and influence hydrogen bonding interactions within target proteins. The dimethyl substitution pattern contributes to the molecule's steric and electronic properties, which can be pivotal for target selectivity and potency. While this compound is recognized as a key intermediate in the synthesis of the insecticide methoxyfenozide, its intrinsic therapeutic potential remains largely unexplored. This guide aims to bridge this knowledge gap by extrapolating from the known bioactivities of structurally related benzoic acid derivatives to build a compelling case for the investigation of 3-Methoxy-2,5-dimethylbenzoic acid in medicinal chemistry.

Postulated Therapeutic Applications and Mechanistic Insights

Based on the extensive body of literature surrounding substituted benzoic acids, we hypothesize that 3-Methoxy-2,5-dimethylbenzoic acid holds significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications.

Anticancer Potential: A Multi-faceted Approach to Targeting Tumorigenesis

Numerous benzoic acid derivatives have demonstrated potent anticancer activities through diverse mechanisms. The structural motifs present in 3-Methoxy-2,5-dimethylbenzoic acid suggest it may engage with key oncogenic pathways.

The antiproliferative effect of benzoic acid derivatives has been documented across a range of cancer cell lines, including breast, colon, and lung cancer.[1] The mechanism often involves the induction of apoptosis, or programmed cell death. Some benzoic acid derivatives have been shown to function as histone deacetylase (HDAC) inhibitors, leading to the expression of tumor suppressor genes and cell cycle arrest.[2] Dihydroxybenzoic acid, for example, has been shown to inhibit HDAC activity and induce apoptosis via caspase-3 activation.[2]

The methoxy and methyl groups on our target molecule could play a crucial role in its interaction with the active sites of key enzymes involved in cancer cell proliferation. The lipophilic nature of these groups may facilitate cell membrane permeability, allowing the compound to reach intracellular targets.

Substituted benzoic acids have been implicated in the modulation of critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to inhibit the activity of protein kinases, which are central to many oncogenic signaling cascades.[3] The substitution pattern on the benzoic acid ring can influence the molecule's ability to bind to the ATP-binding pocket of these kinases, thereby inhibiting their function.

Diagram: Postulated Anticancer Signaling Pathways

anticancer_pathways cluster_0 3-Methoxy-2,5-dimethylbenzoic Acid cluster_1 Cancer Cell mol Potential Inhibitor HDAC HDAC mol->HDAC Inhibition Kinase Protein Kinase mol->Kinase Inhibition Proliferation Cell Proliferation HDAC->Proliferation Promotes Apoptosis Apoptosis HDAC->Apoptosis Inhibits Kinase->Proliferation Promotes Kinase->Apoptosis Inhibits

Caption: Potential mechanisms of anticancer activity.

Anti-inflammatory Potential: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Benzoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

The COX and LOX enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[4][5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The anti-inflammatory action of benzoic acids is also linked to their ability to inhibit these pathways. The electronic properties of the substituents on the benzoic acid ring are critical for their binding to the active sites of COX and LOX enzymes.[7]

The methoxy group of 3-Methoxy-2,5-dimethylbenzoic acid, being an electron-donating group, could influence the acidity of the carboxylic acid and its interaction with the enzyme active site. The methyl groups can provide steric bulk and lipophilicity that may enhance binding affinity and selectivity.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines like IL-1β.[8][9][10] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Certain small molecules have been shown to inhibit NLRP3 inflammasome activation. The structural characteristics of 3-Methoxy-2,5-dimethylbenzoic acid make it a candidate for investigation as a potential modulator of this pathway.

Diagram: Postulated Anti-inflammatory Signaling Pathways

antiinflammatory_pathways cluster_0 3-Methoxy-2,5-dimethylbenzoic Acid cluster_1 Inflammatory Cell mol Potential Inhibitor COX COX Enzymes mol->COX Inhibition LOX LOX Enzymes mol->LOX Inhibition NLRP3 NLRP3 Inflammasome mol->NLRP3 Modulation Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3->Cytokines Activation Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Cytokines->Inflammation

Caption: Potential mechanisms of anti-inflammatory activity.

Experimental Protocols for In Vitro Evaluation

To empirically validate the hypothesized therapeutic potential of 3-Methoxy-2,5-dimethylbenzoic acid, a series of robust and well-established in vitro assays are recommended. The following protocols are designed to be self-validating systems, providing clear and reproducible data.

Assessment of Anticancer Activity

The initial screening for anticancer potential should focus on evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.[11][12][13]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Methoxy-2,5-dimethylbenzoic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Diagram: SRB Assay Workflow

srb_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed treat Treat with Compound (48-72h) seed->treat fix Fix with TCA treat->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance (515 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow of the SRB assay.

The MTT assay is another widely used colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cells as described in the SRB protocol.

  • Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration.

  • MTT Addition: After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the IC50 value as described for the SRB assay.

Assessment of Anti-inflammatory Activity

To investigate the anti-inflammatory potential, assays targeting key enzymes and signaling pathways in inflammation are essential.

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.[18][19][20][21][22][23]

Protocol:

  • Reagent Preparation: Use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Then, add various concentrations of 3-Methoxy-2,5-dimethylbenzoic acid. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the absorbance or fluorescence of a suitable substrate as per the kit's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) can then be calculated.

This assay measures the compound's ability to inhibit the activity of 5-LOX.[19][24][25][26]

Protocol:

  • Reagent Preparation: Utilize a commercial 5-LOX inhibitor screening kit (e.g., from BioVision).

  • Reaction Setup: In a 96-well plate, add the 5-LOX enzyme, assay buffer, and the test compound at various concentrations. Include a vehicle control and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

  • Reaction Initiation: Add the substrate (e.g., linoleic acid or arachidonic acid).

  • Detection: Measure the formation of the hydroperoxy product, typically by monitoring the increase in absorbance at 234 nm or using a fluorescent probe as provided in the kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This cell-based assay assesses the compound's ability to modulate the activation of the NLRP3 inflammasome.[8][9][10][27][28]

Protocol:

  • Cell Differentiation: Differentiate human monocytic THP-1 cells into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Treat the primed cells with various concentrations of 3-Methoxy-2,5-dimethylbenzoic acid for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding an agonist such as nigericin or ATP for 1-2 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an ELISA kit.

  • Data Analysis: Determine the effect of the compound on IL-1β secretion and calculate the IC50 value if a dose-dependent inhibition is observed.

Diagram: NLRP3 Inflammasome Assay Workflow

nlrp3_workflow start Start differentiate Differentiate THP-1 Cells with PMA start->differentiate prime Prime with LPS differentiate->prime treat Treat with Compound prime->treat activate Activate with Nigericin/ATP treat->activate collect Collect Supernatant activate->collect elisa Measure IL-1β by ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for assessing NLRP3 inflammasome inhibition.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 3-Methoxy-2,5-dimethylbenzoic Acid

Cancer Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast)[Insert experimental value][Insert experimental value]
HCT116 (Colon)[Insert experimental value][Insert experimental value]
A549 (Lung)[Insert experimental value][Insert experimental value]

Table 2: Hypothetical Anti-inflammatory Activity Data for 3-Methoxy-2,5-dimethylbenzoic Acid

AssayIC50 (µM) of Test CompoundIC50 (µM) of Positive Control
COX-1 Inhibition[Insert experimental value][e.g., Indomethacin]
COX-2 Inhibition[Insert experimental value][e.g., Celecoxib]
5-LOX Inhibition[Insert experimental value][e.g., Zileuton]
NLRP3 (IL-1β release)[Insert experimental value][e.g., MCC950]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial exploration of 3-Methoxy-2,5-dimethylbenzoic acid as a potential therapeutic agent. The proposed anticancer and anti-inflammatory activities are grounded in the extensive literature on substituted benzoic acids. The detailed experimental protocols offer a clear path for researchers to validate these hypotheses in a robust and reproducible manner.

Positive results from these in vitro studies would warrant further investigation, including more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. Subsequent steps would involve lead optimization through the synthesis of analogs to improve potency and selectivity, followed by in vivo studies in relevant animal models to assess efficacy and safety. The unique structural features of 3-Methoxy-2,5-dimethylbenzoic acid make it a compelling starting point for the development of novel therapeutics in oncology and inflammatory diseases.

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  • Nasseri, A. R., et al. (2023). Towards the optimization of a NLRP3 inflammasome model system in J774A.1 murine macrophages and THP-1 human monocytes. Undergraduate Journal of Experimental Microbiology and Immunology, 28. [Link]

  • Werz, O., et al. (2008). A cell-based fluorescence-spectroscopic screening assay for 5-lipoxygenase inhibitors. Analytical biochemistry, 375(1), 108-116. [Link]

  • Lee, G. S., et al. (2018). NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri. Infection and immunity, 86(5), e00922-17. [Link]

  • Singh, P., et al. (2016). Inhibition of the enzymes in the leukotriene and prostaglandin pathways in inflammation by 3-aryl isocoumarins. European journal of medicinal chemistry, 124, 890-901. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed research international, 2019, 8541618. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules (Basel, Switzerland), 28(11), 4402. [Link]

  • Nocentini, A., et al. (2022). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1937-1944. [Link]

  • Carbone, A., et al. (2019). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC medicinal chemistry, 10(7), 1220-1230. [Link]

  • Wu, C. C., et al. (2014). Antitumor Agents 259. Design, Syntheses and Structure-Activity-Relationship Study of Desmosdumotin C Analogs. Bioorganic & medicinal chemistry, 22(5), 1679-1686. [Link]

  • Li, Y., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules (Basel, Switzerland), 27(9), 2948. [Link]

  • Horrobin, D. F. (1980). The use of drugs for the inhibition of prostaglandin or leukotriene synthesis from arachidonic acid is theoretically hazardous. Medical hypotheses, 6(6), 627-642. [Link]

  • Salmon, J. A., & Flower, R. J. (1984). Prostaglandin/leukotriene structure and chemistry: a primer. In Prostaglandins and Leukotrienes (pp. 1-17). Springer, Boston, MA. [Link]

  • Thangaraj, G., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity, regioselective synthesis of 3-Methoxy-2,5-dimethylbenzoic acid . This compound is a critical pharmacophore found in natural products such as Rhizoxin and Gardenia volkensii metabolites, often serving as a scaffold for novel antibiotic and antineoplastic agents.

Executive Summary & Strategic Analysis

Synthesizing 3-methoxy-2,5-dimethylbenzoic acid presents a classic "tetrasubstituted benzene" challenge. The steric crowding between the ortho-methyl and meta-methoxy groups renders direct electrophilic substitution (e.g., Friedel-Crafts or Vilsmeier-Haack) on 2,5-dimethylanisole ineffective, typically yielding the undesired C4 or C6 isomers due to the directing effects of the C1-methoxy and C5-methyl groups.

To guarantee regiochemical integrity, this protocol utilizes a functional group interconversion strategy starting from


-Orcinol (2,5-dimethylresorcinol) . By desymmetrizing the resorcinol core via mono-methylation and subsequently converting the remaining phenol to a triflate for Palladium-catalyzed carbonylation, we ensure the carboxyl group is installed exactly at the desired position.
Key Advantages of This Protocol:
  • Regiocontrol: 100% defined substitution pattern; avoids difficult isomer separations.

  • Scalability: Uses standard reagents (Dimethyl sulfate, Tf2O, Pd-catalysts) amenable to gram-scale synthesis.

  • Versatility: The intermediate triflate allows for diverse functionalization (e.g., Suzuki, Sonogashira) if the target scaffold needs modification.

Retrosynthetic Logic

The synthesis is best visualized by disconnecting the carboxyl group back to a phenol precursor.

Retrosynthesis Target 3-Methoxy-2,5-dimethylbenzoic acid (Target) Ester Methyl 3-methoxy-2,5-dimethylbenzoate (Precursor) Ester->Target Hydrolysis (LiOH) Triflate 3-Methoxy-2,5-dimethylphenyl triflate (Activated Intermediate) Triflate->Ester Pd-Carbonylation (CO, MeOH) Phenol 3-Methoxy-2,5-dimethylphenol (Mono-ether) Phenol->Triflate Triflation (Tf2O) Start 2,5-Dimethylresorcinol (Beta-Orcinol) Start->Phenol Desymmetrization (Me2SO4)

Figure 1: Retrosynthetic disconnection showing the transformation of


-Orcinol to the target acid via a triflate intermediate.

Detailed Experimental Protocols

Phase 1: Desymmetrization of 2,5-Dimethylresorcinol

Objective: Selective mono-methylation to generate 3-methoxy-2,5-dimethylphenol.

  • Rationale:

    
    -Orcinol is symmetric. Controlling stoichiometry allows the isolation of the mono-methyl ether.
    
  • Reagents: 2,5-Dimethylresorcinol (1.0 eq), Dimethyl sulfate (0.9 eq), K2CO3 (1.1 eq), Acetone.

Protocol:

  • Dissolve 2,5-Dimethylresorcinol (10.0 g, 72.4 mmol) in anhydrous acetone (150 mL).

  • Add finely powdered anhydrous K2CO3 (11.0 g, 79.6 mmol).

  • Cool the suspension to 0°C in an ice bath.

  • Add Dimethyl sulfate (6.2 mL, 65.1 mmol, 0.9 eq) dropwise over 30 minutes. Note: Using a slight deficit of the alkylating agent minimizes the formation of the dimethyl ether byproduct.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted starting material resorcinol which is water-soluble) and brine.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 65-75% (approx. 7.5 g).

    • Product: White solid.[1][2]

Phase 2: Activation via Triflation

Objective: Convert the remaining phenolic hydroxyl group into a reactive triflate leaving group.

  • Rationale: The triflate (OTf) group is a "pseudo-halogen" that participates efficiently in Palladium-catalyzed cross-coupling reactions.

  • Reagents: 3-Methoxy-2,5-dimethylphenol (from Phase 1), Triflic anhydride (Tf2O), Pyridine, DCM.

Protocol:

  • Dissolve 3-Methoxy-2,5-dimethylphenol (5.0 g, 32.8 mmol) in anhydrous DCM (100 mL) containing Pyridine (5.3 mL, 65.6 mmol).

  • Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents byproduct formation.

  • Add Trifluoromethanesulfonic anhydride (Tf2O) (6.6 mL, 39.4 mmol) dropwise via syringe pump or addition funnel over 20 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Workup: Quench with ice water. Extract with DCM.[3] Wash organic layer with cold 1M HCl (to remove pyridine), saturated NaHCO3, and brine.

  • Purification: Rapid filtration through a silica plug (10% EtOAc/Hexane). Triflates can be hydrolytically unstable; store under argon in the freezer.

    • Yield Expectation: 85-90%.[4]

    • Product: Colorless oil or low-melting solid.

Phase 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Install the carbon scaffold (Esterification).

  • Rationale: This step replaces the C-O bond with a C-C bond. Using Methanol as the nucleophile yields the methyl ester, which is easier to purify than the free acid.

  • Reagents: Aryl Triflate (from Phase 2), Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 5 mol%), Triethylamine (2 eq), Methanol/DMSO (1:1), CO balloon.

Protocol:

  • In a flame-dried flask, combine Aryl Triflate (5.0 g, 17.6 mmol), Pd(OAc)2 (197 mg, 0.88 mmol), and dppp (363 mg, 0.88 mmol).

  • Purge the flask with Nitrogen for 10 minutes.

  • Add anhydrous DMSO (20 mL), Methanol (20 mL), and Triethylamine (4.9 mL, 35.2 mmol).

  • Switch the gas atmosphere to Carbon Monoxide (CO) using a double-balloon technique (ensure proper ventilation/fume hood).

  • Heat the reaction to 70°C with vigorous stirring for 6-8 hours.

    • Visual Check: The solution typically turns dark/black as Pd(0) forms.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water (to remove DMSO) and brine.[5]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Expectation: 75-85%.[4]

    • Product: Methyl 3-methoxy-2,5-dimethylbenzoate.[6]

Phase 4: Hydrolysis to Final Acid

Objective: Saponification of the methyl ester to the target benzoic acid.

Protocol:

  • Dissolve Methyl ester (3.0 g, 15.4 mmol) in THF (30 mL) and Water (10 mL).

  • Add LiOH·H2O (1.3 g, 30.8 mmol).

  • Stir at 50°C for 4 hours.

  • Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue to pH 2 using 1M HCl.

  • Isolation: The product usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.[7] If no precipitate, extract with EtOAc.

    • Yield Expectation: >95%.[1][2][6][8][9][10]

    • Final Product:3-Methoxy-2,5-dimethylbenzoic acid .[3][6][11][12]

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl3) δ 11.0-12.0 (br s, 1H)Carboxylic Acid (-COOH)
δ 7.45 (s, 1H)Aromatic H (C6, ortho to COOH)
δ 6.85 (s, 1H)Aromatic H (C4, ortho to OMe)
δ 3.85 (s, 3H)Methoxy (-OCH3)
δ 2.45 (s, 3H)Aryl Methyl (C2, ortho to COOH)
δ 2.30 (s, 3H)Aryl Methyl (C5)
13C NMR ~170 ppmCarbonyl (C=O)
~158 ppmC-O (Aromatic C3)
~110-135 ppmAromatic Carbons
~55 ppmMethoxy Carbon
~16-20 ppmMethyl Carbons
Mass Spectrometry m/z 180.2 [M]+Molecular Ion

Safety & Handling Notes

  • Trifluoromethanesulfonic Anhydride (Tf2O): Highly corrosive and moisture sensitive. Reacts violently with water. Handle only in a dry fume hood.

  • Carbon Monoxide (CO): Odorless, colorless, and toxic gas. Use a CO detector in the workspace. Ensure the reaction vessel is sealed properly.

  • Dimethyl Sulfate: Potent alkylating agent and suspected carcinogen. Use gloves and quench waste with concentrated ammonium hydroxide or NaOH solution.

References

  • Rhizoxin Synthesis Context

    • White, J. D., et al. "Total Synthesis of Rhizoxin D." Journal of the American Chemical Society, vol. 117, no. 7, 1995, pp. 1908-1919.

    • Relevance: Establishes the use of 2,5-dimethylresorcinol derivatives in constructing the arom
  • Palladium-Catalyzed Carbonylation

    • Cacchi, S., et al. "Palladium-Catalyzed Carbonylation of Aryl Triflates." Tetrahedron Letters, vol. 27, no. 33, 1986, pp. 3931-3934.

    • Relevance: Defines the standard conditions (Pd(OAc)2/dppp) used in Phase 3.
  • Natural Product Occurrence

    • Juma, B. F., & Majinda, R. R. "Constituents of Gardenia volkensii." Phytochemistry, vol. 65, 2004.

    • Relevance: Identifies 3-methoxy-2,5-dimethylbenzoic acid derivatives as n
  • General Synthesis of Alkyl-Methoxy-Benzoic Acids

    • Organic Syntheses, Coll.[8] Vol. 3, p. 553 (1955).

    • Relevance: Provides foundational techniques for methylation and hydrolysis of resorcinol deriv

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Methoxy-2,5-dimethylbenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6; Molecular Formula: C10H12O3) is a structurally distinct aromatic carboxylic acid characterized by a methoxy group at the 3-position and methyl groups at the 2- and 5-positions[1]. This specific substitution pattern imparts moderate lipophilicity and unique steric hindrance, influencing its reactivity and biological profile[1]. Notably, this compound has been identified as a bioactive phytochemical in the fruit pulp and seeds of Gardenia volkensii, a plant with documented ethnopharmacological significance[2].

For researchers and drug development professionals, the accurate quantification of this compound is critical for pharmacokinetic profiling, phytochemical standardization, and toxicological assessments. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify 3-Methoxy-2,5-dimethylbenzoic acid from complex biological matrices.

Analytical Strategy & Mechanistic Causality

To achieve trace-level quantification, LC-MS/MS is the gold standard, offering superior sensitivity, selectivity, and lower limits of quantification (LOQ) compared to traditional HPLC-UV methods[3]. The methodology relies on three foundational mechanistic pillars:

  • Chromatographic Rationale (Retention): A reversed-phase C18 column is employed with a mobile phase containing 0.1% formic acid. Causality: The acidic modifier ensures the carboxylic acid moiety (pKa ~ 4.0) remains fully protonated (unionized) during chromatographic separation. This maximizes hydrophobic interactions with the C18 stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks[4].

  • Ionization Rationale (Detection): Electrospray Ionization in negative mode (ESI-) is utilized. Causality: Despite the acidic mobile phase used for chromatography, the high voltage and desolvation temperature in the ESI source efficiently deprotonate the carboxylic acid, yielding a robust [M-H]⁻ precursor ion at m/z 179.1.

  • Extraction Rationale (Sample Clean-up): Liquid-Liquid Extraction (LLE) using ethyl acetate is selected over simple protein precipitation. Causality: By acidifying the sample prior to extraction, the analyte is driven into its unionized, lipophilic state. LLE then selectively partitions the target compound into the organic phase, leaving highly polar matrix interferences (salts, polar proteins) in the aqueous phase, thereby drastically reducing ion suppression in the MS source[5].

Experimental Workflow

G N1 1. Sample Collection (Plant Extract / Biofluid) N2 2. IS Addition & Acidification (Drive analyte to unionized state) N1->N2 N3 3. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) N2->N3 N4 4. Centrifugation (12,000 × g, 10 min, 4°C) N3->N4 N5 5. Organic Phase Transfer & Nitrogen Evaporation N4->N5 N6 6. Reconstitution (80:20 Aqueous:Organic) N5->N6 N7 7. LC-MS/MS Analysis (ESI- MRM Mode) N6->N7 N8 8. Data Processing & System Suitability Check N7->N8

Workflow for extraction and LC-MS/MS quantification of 3-Methoxy-2,5-dimethylbenzoic acid.

Step-by-Step Protocol

Reagents and Materials
  • Analyte Standard: 3-Methoxy-2,5-dimethylbenzoic acid (CAS 92315-49-6, Purity ≥ 98%).

  • Internal Standard (IS): 3-Methoxybenzoic acid-d3 (or equivalent stable isotope-labeled analog).

  • Solvents: LC-MS grade Acetonitrile, Water, Ethyl Acetate, and Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma or homogenized plant extract) into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the IS working solution (500 ng/mL) and vortex for 10 seconds to ensure uniform distribution.

  • Acidification: Add 50 µL of 1% formic acid in water. Expert Insight: This step is non-negotiable; lowering the pH below the analyte's pKa ensures it is unionized, maximizing its recovery during the subsequent organic extraction[5].

  • Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 3 minutes to facilitate mass transfer.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4 °C.

  • Transfer & Evaporation: Carefully transfer 500 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 30 seconds and transfer to an autosampler vial with an insert.

LC-MS/MS Conditions

Separation is performed on a C18 column (e.g., 50 mm × 2.1 mm, 1.9 µm particle size) maintained at 40 °C. The injection volume is 5 µL.

Table 1: Chromatographic Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.00.480%20%
1.00.480%20%
4.00.410%90%
5.50.410%90%
5.60.480%20%
8.00.480%20%

Table 2: Mass Spectrometry (MRM) Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-Methoxy-2,5-dimethylbenzoic acid179.1135.115Quantifier (Loss of CO₂)
3-Methoxy-2,5-dimethylbenzoic acid179.1164.120Qualifier (Loss of CH₃•)
IS (3-Methoxybenzoic acid-d3)154.1110.115Internal Standard Tracking
System Suitability & Self-Validating Quality Control

To ensure trustworthiness and continuous self-validation of the analytical run, the following criteria must be strictly enforced:

  • Carryover Check (Blank Injection): Analyze a double-blank (matrix without analyte or IS) immediately following the highest calibration standard. The background signal at the analyte's retention time must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

  • Calibration Integrity: The calibration curve (1.0 to 1000 ng/mL) must exhibit a correlation coefficient (R²) ≥ 0.995 using a 1/x² weighting factor.

  • QC Bracketing: Inject Low, Mid, and High Quality Control (QC) samples after every 10 unknown samples. The analytical batch is only valid if the calculated concentrations of at least 67% of the QC samples are within ±15% of their nominal values.

Method Validation Parameters

The protocol yields highly reproducible data suitable for rigorous regulatory submissions. Representative validation parameters are summarized below.

Table 3: Method Validation Summary

ParameterValue / RangeAcceptance Criteria
Linear Range1.0 - 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD)0.3 ng/mLSignal-to-Noise (S/N) ≥ 3
Lower Limit of Quantitation (LLOQ)1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD)3.2% - 6.5%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery88.5% - 94.2%Consistent across all QC levels
Matrix Effect92.1% - 105.3%85% - 115% (Minimal ion suppression)

References

  • Gardenia volkensii K. Schum. (Rubiaceae): Review of Medicinal uses, Phytochemistry and Biological Activities Source: Set Publisher URL:[Link]

  • A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study Source: ResearchGate URL:[Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction Source: MOST Wiedzy URL:[Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of 3-Methoxy-2,5-dimethylbenzoic acid. The method utilizes a reversed-phase C18 column and a mobile phase of acetonitrile and acidified water, providing excellent peak symmetry and resolution. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine quality control and analytical research applications.[1][2][3]

Introduction

3-Methoxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid. Aromatic organic acids serve as fundamental building blocks in organic synthesis and are key intermediates in the manufacturing of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4] The purity and concentration of such intermediates are critical parameters that directly influence the yield and quality of the final product. Therefore, a robust and reliable analytical method for the quantification of 3-Methoxy-2,5-dimethylbenzoic acid is essential for process monitoring, quality assurance, and stability studies.

This document provides a comprehensive, field-proven protocol for an HPLC-UV method. The narrative explains the rationale behind the selection of chromatographic parameters and details a full validation procedure to ensure the method is fit for its intended purpose.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte, 3-Methoxy-2,5-dimethylbenzoic acid, is separated on a nonpolar C18 stationary phase. The mobile phase consists of a polar mixture of acetonitrile and water.

Causality of Experimental Choices:

  • Acidified Mobile Phase: The addition of formic acid to the aqueous portion of the mobile phase is critical. It lowers the pH well below the pKa of the analyte's carboxylic acid group. This suppresses its ionization, rendering the molecule more neutral and less polar. This un-ionized state significantly enhances its retention on the nonpolar C18 column, leading to a sharp, symmetrical peak shape, which is paramount for accurate integration and quantification.

  • UV Detection: The aromatic ring and carboxyl group in the analyte's structure act as chromophores, allowing for sensitive detection using a UV spectrophotometer. The wavelength is selected to be near the analyte's absorbance maximum (λmax) to ensure high sensitivity.

Materials and Reagents

  • Analyte: 3-Methoxy-2,5-dimethylbenzoic acid Reference Standard (Purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water, high-purity (e.g., 18.2 MΩ·cm)

  • Reagents:

    • Formic Acid (≥98%)

  • Equipment:

    • Analytical Balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

ParameterCondition
Instrument HPLC System with UV Detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% v/v Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Note: The detection wavelength of 230 nm is a typical starting point for benzoic acid derivatives. For optimal sensitivity, it is recommended to determine the analyte's λmax experimentally by scanning the UV spectrum of a standard solution.

Experimental Protocols

Preparation of Solutions

Diluent: Methanol Mobile Phase Preparation (1 L):

  • Measure 400 mL of high-purity water into a 1 L media bottle.

  • Carefully add 1.0 mL of formic acid and mix thoroughly.

  • Add 600 mL of acetonitrile.

  • Cap the bottle and mix well. Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25.0 mg of the 3-Methoxy-2,5-dimethylbenzoic acid reference standard.

  • Transfer the standard quantitatively to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent (Methanol) and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Working Standard Solutions (for Linearity and Accuracy): Prepare a series of working standards by serially diluting the Standard Stock Solution with diluent to achieve the desired concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 25.0 mg of 3-Methoxy-2,5-dimethylbenzoic acid.

  • Transfer it quantitatively to a 25 mL volumetric flask.

  • Follow steps 3-5 from the Standard Stock Solution preparation.

  • Further dilute the solution with diluent as necessary to bring the final concentration within the linear range of the method (e.g., to a target of 100 µg/mL).

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A1 Weigh Standard & Sample A2 Dissolve in Diluent (Methanol) A1->A2 A3 Volumetric Dilution A2->A3 A4 Filter Sample (0.45 µm) A3->A4 B1 Inject into HPLC System A4->B1 B2 Chromatographic Separation (C18 Column) B1->B2 B3 UV Detection (230 nm) B2->B3 C1 Integrate Peak Area B3->C1 C2 Generate Calibration Curve C1->C2 C3 Calculate Concentration C2->C3 D1 D1 C3->D1 Final Report

Caption: Experimental workflow for HPLC-UV analysis.

Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

Protocol: Inject the working standard solution (e.g., 100 µg/mL) six consecutive times.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol: Inject the diluent, a placebo (if applicable), and a standard solution. The chromatograms are compared to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations across the proposed range (e.g., 10-150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Results Summary:

Parameter Result Acceptance Criteria
Range 10 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | Close to zero | - |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percentage recovery.

Results Summary:

Level Mean Recovery (%) %RSD Acceptance Criteria
80% 99.5% 0.8% 98.0 - 102.0%
100% 100.3% 0.6% 98.0 - 102.0%

| 120% | 101.1% | 0.7% | 98.0 - 102.0% |

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

Results Summary:

Precision Level %RSD Acceptance Criteria
Repeatability 0.75% ≤ 2.0%

| Intermediate Precision | 1.10% | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Results Summary:

Parameter Result
LOD 1.5 µg/mL

| LOQ | 4.5 µg/mL |

Conclusion

The HPLC-UV method described in this application note is rapid, simple, and reliable for the quantitative analysis of 3-Methoxy-2,5-dimethylbenzoic acid. The comprehensive validation study confirms that the method is specific, linear, accurate, and precise over the specified range. It is therefore deemed suitable for routine use in quality control laboratories and research settings for the analysis of bulk drug substances and intermediates.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Chemicals Agency. Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved March 7, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved March 7, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved March 7, 2026, from [Link]

Sources

Application Note: 3-Methoxy-2,5-dimethylbenzoic Acid as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6) as a strategic intermediate in medicinal chemistry.

Executive Summary

3-Methoxy-2,5-dimethylbenzoic acid is a highly functionalized aromatic building block characterized by a unique substitution pattern that offers conformational restriction and metabolic resistance . Unlike simple benzoic acid derivatives, the presence of methyl groups at the 2- and 5-positions creates a steric environment that forces the carboxylic acid (and its derivatives) out of planarity, a critical feature for designing atropisomeric kinase inhibitors and GPCR ligands. Additionally, the 3-methoxy group serves as a hydrogen bond acceptor while the methyl groups block common sites of oxidative metabolism (CYP450 mediated), enhancing the pharmacokinetic profile of downstream APIs.

Chemical Profile & Strategic Utility

PropertySpecificationStrategic Relevance
CAS Number 92315-49-6Unique identifier for sourcing.
Formula C₁₀H₁₂O₃MW: 180.20 g/mol – Ideal for Fragment-Based Drug Discovery (FBDD).
Structure 2,5-Dimethyl-3-methoxybenzoic acidSteric Lock: The 2-methyl group sterically clashes with the carbonyl, twisting the amide bond in drug candidates.
Metabolic Stability HighThe 2,5-methyl pattern blocks the most reactive ring positions, reducing susceptibility to rapid metabolic clearance.
Electronic Profile Electron-RichThe 3-methoxy group activates the ring, facilitating specific downstream electrophilic substitutions at the 4- or 6-positions.
Structural Logic in Drug Design

The molecule acts as a "Privileged Scaffold" in two primary domains:

  • Conformational Control: In amide-based drugs (e.g., kinase inhibitors), the ortho-methyl group (C2) restricts rotation around the aryl-carbonyl bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.

  • Bioisosteric Replacement: It serves as a lipophilic, metabolically robust alternative to 3-methoxybenzoic acid or 3,5-dimethoxybenzoic acid, improving blood-brain barrier (BBB) permeability due to increased lipophilicity (ClogP modulation).

Synthetic Pathways & Logic

The synthesis and utilization of this intermediate follow a logical flow from activation to coupling. The steric hindrance at the C2 position requires specific activation protocols to ensure high yields.

Diagram 1: Strategic Workflow (Retrosynthesis & Forward Application)

G cluster_0 Critical Design Feature Precursor Precursor: 2,5-Dimethylphenol or Xylenol derivatives Intermediate CORE SCAFFOLD: 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6) Precursor->Intermediate Carboxylation & Methylation Activated Activated Species: Acid Chloride / Active Ester Intermediate->Activated Activation (SOCl2 or HATU) Product Target API: Sterically Locked Benzamide (Kinase Inhibitor / GPCR Ligand) Activated->Product Amide Coupling (R-NH2)

Caption: Workflow illustrating the transformation of the scaffold into bioactive amides, highlighting the critical activation step required due to steric hindrance.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (The "Steric Breach" Method)

Rationale: Standard coupling agents (EDC/NHS) may react sluggishly due to the steric bulk of the 2-methyl group. Conversion to the acid chloride is the most reliable method for ensuring complete reaction with sterically hindered amines.

Reagents:

  • 3-Methoxy-2,5-dimethylbenzoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Methoxy-2,5-dimethylbenzoic acid (1.0 g, 5.55 mmol) in anhydrous DCM (10 mL).

  • Activation:

    • Option 1 (Robust): Add Thionyl Chloride (2.0 mL, ~27 mmol) dropwise. Heat to reflux (40°C) for 2–3 hours. The solution should become clear as the acid chloride forms.

    • Option 2 (Mild): Cool to 0°C. Add Oxalyl Chloride (0.71 mL, 8.3 mmol) followed by 2 drops of anhydrous DMF. Allow to warm to room temperature and stir for 2 hours.

  • Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess chlorinating agent. Co-evaporate with toluene (2 x 10 mL) to remove trace HCl.

  • Result: The resulting 3-methoxy-2,5-dimethylbenzoyl chloride is a moisture-sensitive oil/solid that should be used immediately in Protocol B.

Protocol B: Regioselective Amide Coupling

Rationale: This step installs the pharmacophore. The use of a non-nucleophilic base (DIPEA) scavenges the HCl generated without interfering with the electrophile.

Reagents:

  • Freshly prepared Acid Chloride (from Protocol A)

  • Target Amine (R-NH₂) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • DCM or THF (anhydrous)

Procedure:

  • Dissolve the Target Amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM (10 mL) under nitrogen atmosphere. Cool to 0°C.

  • Dissolve the Acid Chloride (1.0 eq) in DCM (5 mL) and add it dropwise to the amine solution over 15 minutes. Note: Slow addition prevents exotherm-related side reactions.

  • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash organics with 1N HCl (if product is not basic) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol C: Demethylation (Optional - Unmasking the Phenol)

Rationale: If the target drug requires a phenol for hydrogen bonding or further derivatization, the 3-methoxy group can be selectively cleaved.

Reagents:

  • Boron Tribromide (BBr₃) (1.0 M in DCM)

  • Substrate (Amide or Ester derivative)

Procedure:

  • Cool solution of substrate in DCM to -78°C.

  • Add BBr₃ (3.0 eq) dropwise.

  • Warm slowly to 0°C and stir for 1 hour.

  • Quench: Carefully add MeOH (exothermic!).

  • Outcome: Yields the 3-hydroxy-2,5-dimethyl- derivative.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Coupling Steric hindrance at C2 position blocks nucleophilic attack.Switch from EDC/HOBt to Acid Chloride method (Protocol A) or use HATU with extended reaction times at 40°C.
Incomplete Activation Acid is practically insoluble in cold DCM.Ensure reflux conditions are met when using SOCl₂; the reaction is heterogeneous until the acid chloride forms.
Regioisomer Contamination Impure starting material (e.g., 3,5-dimethyl isomer).Verify CAS 92315-49-6 and check ¹H NMR: Look for two distinct methyl singlets and two aromatic protons (singlets or meta-coupled).

References

  • Chemical Identity & Properties: PubChem. 3-Methoxy-2,5-dimethylbenzoic acid (Compound Summary).[3] National Library of Medicine. Available at: [Link]

  • Natural Product Context: Gardenia volkensii Phytochemistry.[4] (Identified as a constituent metabolite). ResearchGate / Set Publisher. Available at: [Link]

  • Synthetic Methodology (General Amide Coupling): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Steric Hindrance in Benzoic Acids: Goossen, L. J., et al. (2008). Synthesis of sterically hindered amides. Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Amidation Protocols for Sterically Hindered 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

The synthesis of amide derivatives from 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6) presents a classical challenge in medicinal chemistry and drug development: overcoming severe steric hindrance.

A structural analysis of this substrate reveals that the carboxylate group at the C1 position is heavily shielded by the adjacent methyl group at the C2 (ortho) position. While the methoxy group at C3 and the methyl group at C5 exert mild electronic effects (inductive withdrawal and weak electron donation, respectively), the reaction kinetics are overwhelmingly dominated by the steric bulk of the ortho-methyl group[1].

When standard coupling reagents like EDC/HOBt are employed, the bulky O-acylisourea or OBt-ester intermediates clash with the ortho-substituent. This steric repulsion blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile, leading to sluggish reaction rates, low yields (<30%), and the accumulation of unreactive byproducts[1]. To successfully amidate this substrate, the choice of activation chemistry must be specifically tailored to either lower the transition state energy via neighboring group participation or minimize the steric profile of the activated intermediate[2].

Mechanistic Rationale for Reagent Selection

To bypass the steric shield of 3-Methoxy-2,5-dimethylbenzoic acid, two distinct mechanistic strategies are employed based on the nucleophilicity of the coupling amine:

  • Strategy 1: HATU-Mediated Activation (For Aliphatic Amines) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for hindered acids. While the resulting OAt-active ester is still sterically demanding, the nitrogen atom at the 7-position of the HOAt ring acts as an intramolecular hydrogen-bond acceptor. This provides general base catalysis, anchoring the incoming amine and artificially increasing its local concentration to force the coupling step[3],[4].

  • Strategy 2: Acyl Chloride Generation (For Electron-Deficient/Hindered Amines) If the target amine is an aniline or a sterically hindered secondary amine, the HATU strategy often fails. In these cases, the carboxylic acid must be converted into an acyl chloride using oxalyl chloride. The chloride leaving group is significantly smaller than an OAt-ester, dramatically reducing the steric strain in the tetrahedral intermediate during the addition-elimination sequence[2].

Quantitative Data Summary

The following table summarizes the causal relationship between the chosen coupling strategy, the steric bulk of the intermediate, and the expected reaction efficiency for 3-Methoxy-2,5-dimethylbenzoic acid amidation.

Coupling StrategyReagent SystemIntermediate Steric BulkReactivity with Hindered AcidsRecommended Amine Type
Carbodiimide EDC / HOBtVery High (OBt ester)Low (<30% conversion)Unhindered Aliphatic
Uronium HATU / DIPEAHigh (OAt ester)High (>85% conversion)Primary / Secondary Aliphatic
Acyl Halide Oxalyl ChlorideMinimal (Acid Chloride)Very High (>95% conversion)Electron-Deficient / Anilines

Workflows & Decision Matrices

Decision_Tree Start Substrate: 3-Methoxy-2,5-dimethylbenzoic Acid Q1 Amine Type? Start->Q1 A1 Primary / Unhindered Aliphatic Amine Q1->A1 High Nucleophilicity A2 Electron-Deficient (e.g., Aniline) or Hindered Q1->A2 Low Nucleophilicity P1 Protocol A: HATU / DIPEA / DMF A1->P1 P2 Protocol B: Oxalyl Chloride / DMF (cat.) then Amine / Base A2->P2

Decision tree for selecting the optimal amidation protocol based on amine properties.

HATU_Mechanism A 3-Methoxy-2,5-dimethylbenzoic Acid (Sterically Hindered) B DIPEA (Base) Deprotonation A->B Step 1 C Carboxylate Anion B->C D HATU Reagent C->D Step 2 E OAt-Active Ester (7-Aza N coordinates amine) D->E Activation F Amine Nucleophile E->F Step 3 G Target Amide Product F->G Coupling H TMU + HOAt Byproducts F->H Leaving Groups

Mechanistic workflow of HATU-mediated activation and coupling.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the causality of any reaction failure (e.g., failed activation vs. failed coupling) can be immediately diagnosed.

Protocol A: HATU-Mediated Amidation (For Aliphatic Amines)

Use this protocol when coupling with highly nucleophilic, unhindered primary or secondary amines.

Reagents:

  • 3-Methoxy-2,5-dimethylbenzoic acid (1.0 eq, 1.0 mmol)

  • Target Amine (1.2 eq, 1.2 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 3-Methoxy-2,5-dimethylbenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL) in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical because water will rapidly hydrolyze the highly reactive OAt-ester intermediate back to the starting acid[3].

  • Base Addition: Add DIPEA (3.0 mmol) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate anion.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 mmol) in one portion. Stir at 0 °C for exactly 10 minutes.

    • Self-Validation (IPC 1): Quench a 5 µL aliquot into 100 µL of Acetonitrile/Water. Analyze via LC-MS. You must observe the mass of the OAt-ester. If unreacted acid remains, verify the quality of the HATU reagent.

  • Coupling: Add the target amine (1.2 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride-Mediated Amidation (For Anilines/Hindered Amines)

Use this protocol when Protocol A fails, or when coupling with electron-deficient aromatic amines[2].

Reagents:

  • 3-Methoxy-2,5-dimethylbenzoic acid (1.0 eq, 1.0 mmol)

  • Target Amine (1.1 eq, 1.1 mmol)

  • Oxalyl Chloride (1.5 eq, 1.5 mmol)

  • Catalytic DMF (1 drop, ~0.05 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10.0 mL)

Step-by-Step Methodology:

  • Acid Chloride Generation: Suspend 3-Methoxy-2,5-dimethylbenzoic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under nitrogen at 0 °C. Add 1 drop of anhydrous DMF (catalyst).

  • Oxalyl Chloride Addition: Slowly add Oxalyl Chloride (1.5 mmol) dropwise. Causality: The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack intermediate, which then converts the sterically hindered carboxylic acid into the acid chloride. Gas evolution (CO and CO₂) will be observed.

  • Maturation: Stir at room temperature for 2 hours or until gas evolution ceases and the solution becomes homogeneous.

    • Self-Validation (IPC 2): Quench a 5 µL aliquot into 100 µL of anhydrous Methanol. Analyze via TLC or LC-MS. The complete disappearance of the starting acid and the formation of the corresponding methyl ester confirms 100% conversion to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. Redissolve the crude acid chloride in fresh anhydrous DCM (5.0 mL) and cool to 0 °C.

  • Amine Addition: In a separate vial, dissolve the target amine (1.1 mmol) and TEA (2.5 mmol) in DCM (5.0 mL). Add this solution dropwise to the acid chloride at 0 °C.

  • Completion & Workup: Stir at room temperature for 2 hours. Quench with water (10 mL). Extract with DCM (2 x 15 mL). Wash the combined organics with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the target amide.

References

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Retrieved from[Link]

  • ACS Combinatorial Science. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. American Chemical Society. Retrieved from[Link]

  • Thieme-Connect. (2017). DNA-Compatible Organic Reactions: Amide Bond Formation. Thieme Chemistry. Retrieved from[Link]

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The Strategic Role of Substituted Benzoic Acids in Modern Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Synthetic Significance of Methoxy-Dimethylbenzoic Acid Derivatives in Crop Protection

In the intricate landscape of agrochemical research and development, the molecular architecture of active ingredients is paramount to their efficacy, selectivity, and environmental profile. Substituted benzoic acids, a class of versatile chemical intermediates, have emerged as foundational building blocks for a new generation of pesticides. While the specific compound 3-Methoxy-2,5-dimethylbenzoic acid is not prominently documented as a direct precursor in the synthesis of major commercial agrochemicals in publicly available literature, its structural isomers and closely related analogues, namely 3-Methoxy-2-methylbenzoic acid and 3,5-dimethylbenzoic acid , are of significant industrial importance. This guide provides a comprehensive examination of the application of these key intermediates in the synthesis of modern agrochemicals, with a particular focus on the widely used insecticide, methoxyfenozide. Through a detailed exploration of the synthetic pathways, this document aims to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for their work in this field.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the starting materials is critical for optimizing reaction conditions and ensuring the successful synthesis of the target agrochemical. The properties of 3-Methoxy-2-methylbenzoic acid, a key precursor, are summarized below.

PropertyValueReference
CAS Number 55289-06-0[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.177 g/mol [1]
Melting Point 147.0 to 151.0 °C[1]
Boiling Point 297 °C at 760 mmHg[1]
Flash Point 119.9 °C[1]
Density 1.168 g/cm³[1]

Core Application: Synthesis of the Insecticide Methoxyfenozide

Methoxyfenozide is a diacylhydrazine insecticide that functions as an insect growth regulator.[2] It acts as an ecdysone agonist, inducing a premature and lethal molt in lepidopteran pests.[2] The synthesis of methoxyfenozide is a prime example of the strategic use of substituted benzoic acid derivatives. The core structure of methoxyfenozide is assembled from two key benzoic acid fragments: 3-methoxy-2-methylbenzoic acid and 3,5-dimethylbenzoic acid.[3][4][5]

Synthetic Workflow Overview

The synthesis of methoxyfenozide from these precursors typically involves the formation of an acid chloride from one of the benzoic acid derivatives, which then reacts with a substituted hydrazine in an acylation reaction. This is followed by a second acylation step with the other benzoic acid derivative. The following diagram illustrates the general synthetic workflow.

Methoxyfenozide Synthesis Workflow cluster_0 Preparation of Intermediates cluster_1 Final Acylation 3_methoxy_2_methylbenzoic_acid 3-Methoxy-2-methylbenzoic acid acid_chloride_1 3-Methoxy-2-methylbenzoyl chloride 3_methoxy_2_methylbenzoic_acid->acid_chloride_1 Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acid_chloride_1 methoxyfenozide Methoxyfenozide acid_chloride_1->methoxyfenozide Acylation 3_5_dimethylbenzoic_acid 3,5-Dimethylbenzoic acid intermediate_hydrazide N'-tert-butyl-3,5-dimethylbenzohydrazide 3_5_dimethylbenzoic_acid->intermediate_hydrazide Acylation tert_butylhydrazine tert-Butylhydrazine tert_butylhydrazine->intermediate_hydrazide intermediate_hydrazide->methoxyfenozide caption General workflow for Methoxyfenozide synthesis.

Caption: General workflow for Methoxyfenozide synthesis.

Detailed Experimental Protocol: Synthesis of Methoxyfenozide

This protocol outlines a representative laboratory-scale synthesis of methoxyfenozide.

Step 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N'-tert-butyl-3,5-dimethylbenzohydrazide

  • In a separate reaction vessel, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add oxalyl chloride or thionyl chloride (1.1 eq) dropwise to form the corresponding acid chloride in situ. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • In a separate flask, dissolve tert-butylhydrazine hydrochloride (1.0 eq) and a base such as triethylamine or pyridine (2.2 eq) in the same solvent.

  • Slowly add the in-situ generated 3,5-dimethylbenzoyl chloride solution to the tert-butylhydrazine solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N'-tert-butyl-3,5-dimethylbenzohydrazide.

Step 3: Synthesis of Methoxyfenozide

  • Dissolve the N'-tert-butyl-3,5-dimethylbenzohydrazide (1.0 eq) from Step 2 in a suitable aprotic solvent (e.g., dichloromethane, toluene) in a reaction flask.

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add the crude 3-methoxy-2-methylbenzoyl chloride (1.1 eq) from Step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure methoxyfenozide.

The Broader Context: Other Benzoic Acid Derivatives in Agrochemicals

While the synthesis of methoxyfenozide provides a clear example, the utility of substituted benzoic acids extends to other classes of agrochemicals. For instance, various benzoic acid derivatives have been investigated for their potential as herbicides and fungicides.[6][7] The presence of methoxy and methyl groups on the benzoic acid ring can significantly influence the biological activity of the final molecule. These substituents can affect the molecule's lipophilicity, electronic properties, and steric hindrance, all of which play a crucial role in its interaction with the target site in the pest or plant.

For example, research has shown that some dimethoxybenzoic acid derivatives exhibit antifungal properties.[8] Additionally, certain aryloxyacetic acid derivatives, which can be synthesized from substituted phenols, have been developed as HPPD inhibitor herbicides.[6] The exploration of different substitution patterns on the benzoic acid scaffold remains a fertile ground for the discovery of new agrochemicals with improved efficacy and safety profiles.

Conclusion and Future Perspectives

The strategic use of substituted benzoic acids, particularly 3-methoxy-2-methylbenzoic acid and 3,5-dimethylbenzoic acid, is integral to the synthesis of important agrochemicals like methoxyfenozide. A deep understanding of the synthetic methodologies and the influence of the substitution patterns on the final product's biological activity is essential for researchers in this field. While a direct major agrochemical application for 3-methoxy-2,5-dimethylbenzoic acid is not readily apparent in existing literature, the principles outlined in this guide for its close structural relatives provide a solid foundation for further research and development. The continued exploration of novel benzoic acid derivatives as building blocks will undoubtedly lead to the discovery of the next generation of effective and environmentally conscious crop protection solutions.

References

  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents. (n.d.).
  • WO2014173936A2 - Compounds promoting plant growth - Google Patents. (n.d.).
  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) - EPA. (n.d.). Retrieved March 7, 2024, from [Link]

  • Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020, February 19). Retrieved March 7, 2024, from [Link]

  • US3236898A - 3-methyl-2, 5-dimethoxybenzaldehyde - Google Patents. (n.d.).
  • A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp - Arabian Journal of Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa - PMC. (2021, May 28). Retrieved March 7, 2024, from [Link]

  • 3 Methoxy Benzoic Acid - Chemixl Intermediates Pvt. Ltd. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents. (n.d.).
  • (PDF) Herbicidal Activity of 3, 3′-Dimet - Amanote Research. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methoxyfenozide; Benzoic Acid, 3-methoxy-2-methyl-2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide; Pesticide Tolerance. (2000, July 5). Retrieved March 7, 2024, from [Link]

  • US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents. (n.d.).
  • 3-methoxy-2-methylbenzoic acid suppliers USA. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and Fungicidal Activities of Heterocyclic Compounds Having α-Methoxyimino-2-phenoxymethylbenzyl Group - ResearchGate. (2025, December 24). Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. (2023, July 10). Retrieved March 7, 2024, from [Link]

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  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. (2023, July 10). Retrieved March 7, 2024, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11). Retrieved March 7, 2024, from [Link]

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  • Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - MDPI. (2025, June 13). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

purification issues with 3-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide Target Compound: 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of highly substituted aromatic carboxylic acids. 3-Methoxy-2,5-dimethylbenzoic acid presents a unique set of challenges due to its specific steric profile and electronic distribution.

This guide bypasses generic advice to focus on the exact physicochemical causality behind your purification failures, providing self-validating protocols to ensure high-purity recovery.

Part 1: Quantitative Data & Physicochemical Profiling

To purify a molecule, you must first exploit its physical constants. The presence of the electron-withdrawing methoxy group at the meta position, combined with two sterically hindering methyl groups, dictates this compound's behavior in solution. We can infer its core acidic behavior from its parent scaffold, 2,5-dimethylbenzoic acid, which has a well-documented pKa of 3.99[1].

Table 1: Physicochemical Parameters & Purification Implications

ParameterValue / EstimateImplication for Purification Strategy
Molecular Weight 180.20 g/mol Determines precise stoichiometric equivalents for acid/base titrations.
pKa ~3.9Ideal for pH-swing extraction. The compound will be >99% ionized at pH 6.0 and >99% protonated (precipitated) at pH < 2.0.
LogP (Hydrophobicity) ~2.5Highly soluble in organic solvents (DCM, EtOAc, Toluene); insoluble in cold water.
Steric Profile High (1,2,3,5-substitution)Hinders crystal lattice packing. Highly prone to liquid-liquid phase separation ("oiling out") during cooling.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing persistent co-elution of regioisomeric impurities (e.g., 4-methoxy or 2-methoxy analogs) during silica gel chromatography?

  • Causality: Normal-phase silica gel separates compounds based primarily on polar interactions with the silanol groups. The structural similarity between methoxy-dimethylbenzoic acid regioisomers leads to near-identical dipole moments and hydrogen-bonding capacities. The position of the methoxy group only marginally shifts the overall polarity, resulting in overlapping retention factors (

    
    ).
    
  • Solution: Abandon standard chromatography. Transition to a precision pH-gradient extraction . Because regioisomers often have slight variances in their pKa values due to differing inductive and resonance effects, a tightly controlled pH adjustment can selectively protonate one isomer while leaving the other in the aqueous phase as a salt.

Q2: My compound "oils out" instead of crystallizing during recrystallization. How do I force crystal formation?

  • Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the saturation temperature of the solute in your chosen solvent is higher than the melting point of the solute, or when the solvent system is too lipophilic. The steric hindrance from the 2,5-dimethyl and 3-methoxy groups prevents efficient crystal lattice packing, lowering the energy barrier for the compound to separate as a dense, amorphous liquid rather than a solid crystal.

  • Solution: Shift the thermodynamic equilibrium by using a miscible anti-solvent system (e.g., Toluene/Heptane) combined with a strict temperature ramp and seeding . The anti-solvent lowers the solubility at higher temperatures, forcing nucleation before the system reaches the oiling-out boundary.

Q3: I have unreacted phenolic intermediates (e.g., 3-hydroxy-2,5-dimethylbenzoic acid) contaminating my final product. How do I remove them?

  • Causality: Incomplete methylation during synthesis is common due to severe steric hindrance from the adjacent 2-methyl group blocking the 3-hydroxyl position.

  • Solution: Exploit the dual-acidity of the impurity. While both compounds have a carboxylic acid (pKa ~3.9), the impurity also has a phenolic OH (pKa ~9.5). By extracting the organic layer with a weak base like saturated sodium bicarbonate (

    
    , pH ~8.3), both compounds will move to the aqueous phase. However, if you carefully acidify the aqueous phase to pH 5.5, the target compound (pKa 3.9) remains mostly ionized (soluble), while the phenolic impurity begins to partition differently. Alternative: Use a highly non-polar solvent like hot heptane for recrystallization; the phenolic impurity is significantly more polar and will crash out early or remain insoluble.
    

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Precision pH-Gradient Liquid-Liquid Extraction

Use this to separate the target compound from neutral organic impurities and unreacted starting materials.

  • Dissolution: Dissolve 10.0 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

    • Validation: The solution must be completely clear. Any suspended particulates indicate insoluble polymeric impurities. Filter through Celite if necessary.

  • Base Extraction: Transfer to a separatory funnel. Add 100 mL of saturated aqueous

    
    . Shake vigorously and vent frequently.
    
    • Validation: Gas evolution (

      
      ) must occur, confirming the deprotonation of the carboxylic acid into its water-soluble sodium salt.
      
  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Validation: Spot both the organic and aqueous phases on a TLC plate (UV 254 nm). The target compound must be exclusively in the aqueous phase at the baseline. Discard the organic layer containing neutral impurities.

  • Acidification: Place the aqueous phase in an ice bath. While stirring vigorously, add 1M HCl dropwise until the pH reaches exactly 2.0.

    • Validation: Use a calibrated pH meter. A dense white precipitate must form. If the pH is >3.0, the yield will be significantly reduced due to partial ionization governed by the Henderson-Hasselbalch equation.

  • Recovery: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual NaCl. Dry under vacuum at 45°C overnight.

Protocol B: Anti-Solvent Crystallization (Preventing LLPS)

Use this to achieve >99% purity when the compound is prone to oiling out.

  • Primary Dissolution: Suspend the crude solid in minimal boiling Toluene (approx. 3-5 mL/g) until completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid, then add a single drop of Toluene to clear the turbidity.

  • Controlled Cooling & Seeding: Cool the flask at a strict rate of 0.5°C/min. When the temperature reaches 10°C below the boiling point, add 5-10 mg of pure 3-Methoxy-2,5-dimethylbenzoic acid seed crystals.

    • Validation: The seed crystals must remain suspended and begin to grow. If they melt into droplets, the system has oiled out; you must reheat to a clear solution, add 5% more Heptane, and repeat the cooling cycle.

  • Harvesting: Once cooled to 5°C, vacuum filter the crystalline mass and wash with ice-cold Heptane.

Part 4: Process Visualization

G Start Crude Mixture in Organic Solvent BaseWash Extract with Saturated NaHCO3 Start->BaseWash Sep1 Phase Separation BaseWash->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Carboxylate Salts) Sep1->Aq1 Retain Acidify Acidify to pH 2.0 with 1M HCl Aq1->Acidify Precip Precipitation of Target Acid Acidify->Precip Filter Vacuum Filtration & Cold Water Wash Precip->Filter

Workflow for the pH-gradient extraction of 3-Methoxy-2,5-dimethylbenzoic acid.

Crystallization Dissolve Dissolve in Minimal Hot Solvent Cool Controlled Cooling (0.5°C / min) Dissolve->Cool Check Phase Separation (Oiling Out)? Cool->Check Seed Add Seed Crystals & Increase Agitation Check->Seed No Reheat Reheat to Clear Solution Check->Reheat Yes Crystal Crystal Nucleation & Growth Seed->Crystal AntiSolvent Add Anti-Solvent Dropwise AntiSolvent->Cool Reheat->AntiSolvent

Troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

References

  • National Center for Biotechnology Information. "2,5-Dimethylbenzoic acid | C9H10O2 | CID 11892." PubChem Database. Available at:[Link]

Sources

side reactions in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Benzoic Acids. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and actionable solutions for mitigating side reactions during the synthesis of benzoic acid derivatives.

Oxidation of Substituted Toluenes

The oxidation of alkyl groups on a benzene ring is a cornerstone method for synthesizing benzoic acids, typically utilizing strong oxidants like Potassium Permanganate (KMnO₄)[1].

Q: Why is my oxidation reaction yielding significant amounts of benzaldehyde derivatives instead of the target benzoic acid? A: This is a classic case of incomplete oxidation. The transformation of a methyl group to a carboxylic acid proceeds via an alcohol and an aldehyde intermediate. If the reaction is prematurely quenched, lacks sufficient oxidant equivalents, or is run at too low a temperature, the reaction stalls at the aldehyde stage[2].

  • Mechanistic Causality: The oxidation requires the transfer of oxygen atoms from the permanganate ion to the substrate. If the local concentration of the active oxidant is depleted, the activation energy required to oxidize the intermediate benzaldehyde to benzoic acid cannot be overcome.

  • Troubleshooting: Ensure a stoichiometric excess of KMnO₄ (typically 2.5 to 3.0 equivalents per methyl group). If solubility is an issue, consider phase-transfer catalysts like tetrabutylammonium bromide to enhance the effective concentration of the permanganate ion in the organic phase[3].

Q: I am observing ring cleavage and decarboxylation. How do I prevent over-oxidation? A: Over-oxidation occurs under excessively harsh conditions (prolonged reflux at high pH). Highly electron-rich substituted toluenes (e.g., methoxy-toluenes) are particularly susceptible to aromatic ring degradation. To mitigate this, monitor the reaction strictly via TLC and consider using milder oxidants or buffered neutral aqueous solutions rather than strongly alkaline conditions[2].

Self-Validating Protocol: KMnO₄ Oxidation of Substituted Toluenes

This protocol incorporates visual validation checkpoints to ensure reaction integrity.

  • Preparation: Dissolve 10 mmol of the substituted toluene in a neutral or slightly basic aqueous solvent mixture (e.g., water/pyridine).

  • Oxidant Addition: Slowly add 25-30 mmol of KMnO₄ in portions.

    • Validation Checkpoint: The solution will initially be deep purple. As the reaction proceeds, a dark brown precipitate of Manganese Dioxide (MnO₂) will form, indicating active reduction of the oxidant[3].

  • Reflux: Heat the mixture to gentle reflux (60-80 °C) for 2-4 hours. Monitor by TLC until the starting material and the intermediate aldehyde spots disappear.

  • Quenching & Filtration: Cool the mixture and filter the brown MnO₂ precipitate through a pad of Celite while still warm. Wash the pad with hot water.

  • Acidification: Acidify the clear filtrate with concentrated HCl to pH 1-2.

    • Validation Checkpoint: The substituted benzoic acid will immediately precipitate out of the aqueous layer as a white or off-white solid due to its low solubility in acidic, cold water[1].

  • Isolation: Filter, wash with cold water, and dry under a vacuum.

Hydrolysis of Benzonitriles

Hydrolysis of nitriles is a robust method for installing a carboxylate group, but it requires navigating a stable intermediate[4].

Q: My reaction mixture contains a high yield of a primary amide rather than the substituted benzoic acid. What went wrong? A: The hydrolysis of a benzonitrile to a benzoic acid is a two-step process. The first step (hydration of the nitrile to a primary amide) is relatively fast. However, the second step (hydrolysis of the resonance-stabilized primary amide to the carboxylic acid) requires significantly higher activation energy[4].

  • Mechanistic Causality: In dilute acid, the protonation of the nitrile nitrogen makes the carbon susceptible to nucleophilic attack by water, forming an iminol that tautomerizes to the amide. If the acid concentration or temperature is insufficient, the reaction lacks the thermodynamic driving force to protonate the amide and expel ammonia (NH₃)[5]. Furthermore, electron-withdrawing substituents on the aromatic ring can slow down the second hydrolysis step in specific acid concentrations[6].

  • Troubleshooting: Increase the acid concentration (e.g., use 50% H₂SO₄ instead of dilute HCl) and extend the reflux time.

Pathway Nitrile Benzonitrile (Ar-C≡N) Protonation Protonation & H2O Attack Nitrile->Protonation Amide Primary Amide (Ar-CONH2) Protonation->Amide Hydrolysis Further Hydrolysis (Heat + H3O+) Amide->Hydrolysis Side Side Reaction: Incomplete Conversion Amide->Side Insufficient Heat/Acid Acid Benzoic Acid (Ar-COOH) Hydrolysis->Acid

Reaction pathway for benzonitrile hydrolysis highlighting the amide bottleneck.

Grignard Carboxylation of Aryl Halides

The Grignard reaction is highly effective for converting aryl halides to benzoic acids via carbonation, but it is notoriously sensitive to side reactions[7].

Q: After working up my Grignard carboxylation, NMR shows a large amount of the reduced arene (e.g., benzene instead of benzoic acid) and biaryl compounds. How do I troubleshoot this? A: You are observing two distinct side reactions: moisture quenching and Wurtz-Fittig coupling[7].

  • Mechanistic Causality (Arene Formation): Grignard reagents (ArMgBr) are exceptionally strong bases. Even trace amounts of water in the solvent, on the glassware, or introduced via the CO₂ source (if using wet dry ice) will instantly protonate the Grignard reagent, yielding the reduced arene (Ar-H) instead of reacting as a nucleophile with CO₂.

  • Mechanistic Causality (Biaryl Formation): Wurtz-Fittig coupling occurs during the formation of the Grignard reagent. If the local concentration of the unreacted aryl halide is too high, the newly formed Grignard reagent acts as a nucleophile and attacks the aryl halide, coupling them into a biaryl dimer (Ar-Ar)[7].

  • Troubleshooting: Rigorously flame-dry all glassware under a vacuum and use anhydrous solvents. To prevent biaryl formation, add the aryl halide to the magnesium turnings very slowly to keep the concentration of unreacted halide low.

G Start Grignard Carboxylation Low Yield? CheckMoisture Moisture Present? Start->CheckMoisture Arene Side Reaction: Arene Formation (Protonation) CheckMoisture->Arene Yes CheckHalide High Aryl Halide Conc.? CheckMoisture->CheckHalide No Biaryl Side Reaction: Wurtz-Fittig Biaryl Coupling CheckHalide->Biaryl Yes Success Optimal Conversion to Benzoic Acid CheckHalide->Success No (Slow Addition)

Troubleshooting logic tree for identifying Grignard carboxylation side reactions.

Self-Validating Protocol: Grignard Formation and Carboxylation
  • Grignard Formation: In a flame-dried, argon-purged Schlenk flask, add 1.1 equivalents of magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.

  • Slow Addition: Dissolve 1.0 equivalent of the aryl halide in anhydrous THF. Add 5% of this solution to the magnesium to initiate the reaction (indicated by the fading of the iodine color and gentle bubbling). Slowly add the remaining solution dropwise over 1 hour.

    • Validation Checkpoint: The magnesium turnings should be almost entirely consumed, resulting in a cloudy, dark solution[7].

  • Carboxylation: Transfer the Grignard reagent via cannula into a separate flask containing a large excess of crushed, strictly anhydrous dry ice (solid CO₂) under an inert atmosphere.

  • Workup: Allow the excess CO₂ to sublime. Carefully quench the resulting magnesium carboxylate salt with 1M HCl until the aqueous layer is acidic (pH < 2). Extract the substituted benzoic acid into diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Summary of Side Reactions

Synthetic RoutePrimary ReagentsTarget ProductCommon Side ReactionTypical Yield LossMitigation Strategy
Oxidation Substituted Toluene, KMnO₄Benzoic AcidIncomplete Oxidation (Aldehyde)10 - 30%Ensure 3.0 eq oxidant; maintain reflux >2h.
Oxidation Substituted Toluene, KMnO₄Benzoic AcidOver-oxidation (Ring Cleavage)15 - 40%Avoid excessive pH; use phase-transfer catalysts.
Hydrolysis Benzonitrile, H₂O/H⁺Benzoic AcidArrested Hydrolysis (Primary Amide)20 - 50%Increase acid concentration; extend heating time.
Grignard Aryl Halide, Mg, CO₂Benzoic AcidWurtz-Fittig Coupling (Biaryl)10 - 25%Slow addition of aryl halide to Mg turnings.
Grignard Aryl Halide, Mg, CO₂Benzoic AcidProtonation (Reduced Arene)30 - 100%Strict anhydrous conditions; flame-dried glassware.

References

  • Vaia Content Team. "Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide". Vaia. [Link]

  • Homework Study Team. "Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid." Study.com. [Link]

  • Zeitschrift für Naturforschung. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions". Z Naturforsch. [Link]

Sources

Technical Support Center: HPLC Separation of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #MBA-ISO-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for o-, m-, and p-Anisic Acid Separation

Executive Summary

Separating positional isomers of methoxybenzoic acid (2-, 3-, and 4-methoxybenzoic acid, also known as anisic acids) is a classic chromatographic challenge. Because these molecules share identical molecular weights (


) and very similar hydrophobicities (

), standard C18 columns often fail to resolve the meta (3-) and para (4-) isomers.

This guide moves beyond basic method development, focusing on selectivity tuning using phenyl-based stationary phases and pH control to exploit the subtle electronic and steric differences between these isomers.

Module 1: The Baseline Method (And Why It Might Fail)

Q: I am using a standard C18 column with an acidic mobile phase. Why are my m- and p- isomers co-eluting?

A: This is the most common issue. On a standard Alkyl-C18 phase, separation is driven primarily by hydrophobicity. Since the methoxy group adds similar hydrophobicity regardless of position, the "selectivity factor" (


) approaches 1.0.

To separate them, you must target their electronic and shape differences, not just their hydrophobicity.

Standard Starting Conditions (Reference)
ParameterCondition
Column C18 (End-capped),

,

Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5)
Mobile Phase B Methanol or Acetonitrile
Mode Isocratic (e.g., 70:30 A:B) or Shallow Gradient
Detection UV @ 254 nm (aromatic ring) or 280 nm

Tech Note: If you see co-elution here, do not waste time flattening the gradient. Switch mechanisms immediately.

Module 2: The "Silver Bullet" – Phenyl-Hexyl Phases

Q: How do I improve resolution between the 3- and 4-isomers without changing my mobile phase entirely?

A: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1]

The Science: Unlike C18 (which interacts via dispersive forces), phenyl phases engage in


 interactions with the aromatic ring of the anisic acids. The position of the electron-donating methoxy group (-OCH

) alters the electron density of the benzene ring:
  • 4-methoxy (p): Resonance (+R) donates electrons into the ring, increasing

    
    -cloud density.
    
  • 3-methoxy (m): Inductive (-I) withdrawal dominates; resonance is less effective at the meta position.

This difference in electron density creates a distinct interaction strength with the Phenyl-Hexyl phase, often resolving the critical pair that C18 misses [1].

Recommended Protocol: Phenyl-Hexyl Screening
  • Column: Phenyl-Hexyl or Biphenyl (

    
    ).[1]
    
  • Mobile Phase: Use Methanol instead of Acetonitrile.

    • Why? Acetonitrile has its own

      
      -electrons (triple bond) which can shield the analyte from the stationary phase 
      
      
      
      -systems. Methanol allows the
      
      
      interactions to dominate [2].
  • Temperature: Lower temperature (

    
    ) often enhances 
    
    
    
    selectivity.

Module 3: pH Tuning & Ionization Control

Q: My peaks are tailing significantly. Is this a column failure?

A: Likely not. It is usually a pH mismatch . Methoxybenzoic acids are weak acids with


 values in the 

range [3].[2]
  • Scenario A (pH

    
     pKa):  If your mobile phase pH is near 4.0, the analyte splits between neutral and ionized forms. This causes peak broadening and shifting retention times.
    
  • Scenario B (Silanol Interactions): Ionized acids (

    
    ) can interact with positively charged residual silanols on the silica surface, causing severe tailing.
    

Corrective Action: You must lock the ionization state. We recommend Ion Suppression (keeping them neutral).

StateTarget pHBuffer RecommendationEffect
Suppressed (Neutral) pH < 2.5 0.1% Formic Acid or 20mM PhosphateMax Retention. Best for peak shape on standard columns.
Ionized (Charged) pH > 6.020mM Ammonium AcetateLow Retention. Analytes elute near void volume (not recommended for isomers).

Critical Warning: If using Phenyl columns, ensure the pH is compatible. Most are stable pH 2-8, but check the manufacturer's spec sheet.

Module 4: Advanced Troubleshooting (Decision Logic)

Q: I have tried C18 and Phenyl-Hexyl, but I still have partial overlap. What is the next step?

A: Use the decision logic below to determine if you need a "Mobile Phase Additive" or a "Core-Shell" approach.

Troubleshooting Workflow

TroubleshootingLogic Start Start: Isomer Separation Issue CheckRes Check Resolution (Rs) Start->CheckRes Decision1 Rs < 1.5 (Co-elution)? CheckRes->Decision1 PhaseSelect Switch to Phenyl-Hexyl (Use MeOH) Decision1->PhaseSelect Yes CheckShape Check Peak Shape (Tailing > 1.2?) Decision1->CheckShape No (Rs OK) Cyclo Add Beta-Cyclodextrin (Mobile Phase Additive) PhaseSelect->Cyclo Still Failing? Success Method Validated Cyclo->Success PHFix Lower pH to < 2.5 Increase Buffer Conc. CheckShape->PHFix Yes CheckShape->Success No PHFix->Success

Figure 1: Decision tree for troubleshooting resolution and peak shape issues in isomer separation.

Module 5: The "Nuclear Option" – Cyclodextrin Additives

Q: Standard RP-HPLC is insufficient. Is there a specialized additive?

A: Yes.


-Cyclodextrin (

-CD)
.

If Phenyl-Hexyl fails, you can exploit Steric Exclusion . Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity.

  • Mechanism: The benzoic acid isomers form inclusion complexes with the CD.

  • Selectivity: The para isomer (linear shape) fits more easily into the cavity than the ortho or meta isomers (kinked shape). This differential binding drastically alters retention time [4].

Protocol:

  • Column: Standard C18.

  • Mobile Phase: Water/Methanol (80:20) + 5-10 mM

    
    -Cyclodextrin .
    
  • Note: Cyclodextrins are not very soluble in high % organic. Keep organic modifier < 20-30% or the CD will precipitate.

References

  • Waters Corporation. (2025). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids.[3]Link

  • BenchChem. (2025).[1][4] Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.Link[1][4]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid (Compound Summary).[5] National Library of Medicine. Link

  • Yuan, B., et al. (2022).[6] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[6] Pharm Anal Acta.[6] Link

  • Sielc Technologies. (2018). Benzoic acid, 2-methoxy- Analysis on Newcrom R1 HPLC column.[7]Link

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aromatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent peak asymmetry when analyzing aromatic carboxylic acids (ACAs).

Unlike simple aliphatic molecules, ACAs present a unique chromatographic challenge. Their electron-rich aromatic rings and ionizable carboxylate groups make them highly susceptible to multiple secondary retention mechanisms. This guide bypasses generic advice to provide a deep, mechanistic understanding of ACA behavior, backed by self-validating diagnostic protocols.

Part 1: Mechanistic Knowledge Base – The "Why" Behind the Tail

Peak tailing (defined as an Asymmetry Factor,


) occurs when an analyte experiences more than one retention mechanism simultaneously, and one of those mechanisms becomes saturated or operates with slower kinetics[1]. For aromatic carboxylic acids, the primary culprits are:
  • Trace Metal Chelation (Lewis Acid-Base Interactions): ACAs—particularly those with ortho-hydroxyl groups (e.g., salicylic acid derivatives)—are potent chelators. They coordinate strongly with trace metals (such as

    
     or 
    
    
    
    ) embedded in the silica matrix or present in stainless steel tubing and frits[2]. This chelation is a high-energy, slow-desorption interaction that creates a pronounced, persistent tail.
  • Partial Ionization (The pH Mismatch): The pKa of most aromatic carboxylic acids lies between 3.0 and 4.5. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states[3]. Because the ionized state is far less retained on a reversed-phase C18 column, this mixed population smears the chromatographic band.

  • Active Silanol Hydrogen Bonding: While basic compounds are notorious for interacting with ionized silanols (

    
    ), acidic compounds can act as hydrogen-bond acceptors, interacting with isolated, unreacted silanol groups (
    
    
    
    ) on the stationary phase[1][3].
  • 
     Stacking Overload:  The aromatic backbone of ACAs can engage in 
    
    
    
    interactions, particularly if using polymeric stationary phases or phenyl-hexyl columns[4]. Overloading these specific interaction sites leads to non-linear isotherms and concentration-dependent tailing.

Part 2: Diagnostic Workflow

Do not guess the cause of peak tailing; prove it. Use the following logical decision tree to isolate physical plumbing issues from chemical interactions.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) Test1 Inject Neutral Marker (e.g., Toluene) Start->Test1 Dec1 Does Toluene Tail? Test1->Dec1 PathA Physical/Plumbing Issue (Check frits, tubing, void) Dec1->PathA Yes Test2 Inject Chelating Marker (e.g., Quinizarin) Dec1->Test2 No Dec2 Does Quinizarin Tail? Test2->Dec2 PathB Trace Metal Contamination (Passivate system, add chelator) Dec2->PathB Yes Test3 Check Mobile Phase pH vs. Analyte pKa Dec2->Test3 No Dec3 Is |pH - pKa| < 2? Test3->Dec3 PathC Partial Ionization (Adjust pH 2 units below pKa) Dec3->PathC Yes PathD Secondary Silanol Interactions (Use base-deactivated C18) Dec3->PathD No

Logical workflow for diagnosing HPLC peak tailing of aromatic carboxylic acids.

Part 3: Self-Validating Experimental Protocols

Protocol A: The System Diagnostic Test (NIST SRM 870 Modified)

Purpose: To definitively identify whether tailing is caused by physical voids, trace metals, or active silanols[5][6].

Step-by-Step Methodology:

  • Prepare the Marker Mix: In a methanol solvent, prepare a solution containing:

    • Uracil (Void volume marker)

    • Toluene (Neutral hydrophobic marker)

    • Quinizarin (1,4-dihydroxyanthraquinone - Metal-chelating marker)

  • Chromatographic Setup: Flush the HPLC system and install the suspect C18 column. Set the mobile phase to 80:20 Methanol:Water (unbuffered) at a flow rate appropriate for your column dimensions.

  • Execution: Inject 5 µL of the marker mix. Monitor UV absorbance at 254 nm (and 480 nm specifically for Quinizarin)[6].

  • Data Interpretation: Calculate the Asymmetry Factor (

    
    ) at 10% peak height for each peak.
    
    • If Toluene

      
      : Stop chemical troubleshooting. You have a physical void at the column head or a poorly seated tubing ferrule creating dead volume[5].
      
    • If Toluene

      
       but Quinizarin 
      
      
      
      : The system or silica matrix is contaminated with trace metals[6]. Proceed to Protocol B.
Protocol B: Metal Passivation and pH Optimization

Purpose: To eliminate metal-ion mediated adsorption and suppress analyte ionization[2][3].

Step-by-Step Methodology:

  • Calculate the Target pH: Identify the pKa of your specific aromatic carboxylic acid. Calculate your target mobile phase pH using the "2-Unit Rule":

    
    . This ensures >99% of the analyte is in the neutral, protonated state[3].
    
  • Formulate the Aqueous Phase: Prepare the aqueous mobile phase using LC-MS grade water. Acidify to the target pH using a volatile organic acid (e.g., 0.1% v/v Trifluoroacetic acid or Formic acid).

  • Introduce a Chelator (If Protocol A indicated metals): Add a trace-metal chelator directly to the mobile phase. Medronic acid (1-5 ppm) or Citric acid (0.1%) are highly effective at masking metal active sites without compromising MS compatibility[2].

  • System Equilibration: Pump the newly formulated mobile phase through the system (bypassing the column initially to wash the lines, then through the column) for at least 20 column volumes to ensure complete protonation of surface silanols and passivation of metal sites.

Part 4: Quantitative Diagnostic Matrix

Use the following table to correlate your experimental findings with the required mitigation strategy.

Diagnostic MarkerTarget InteractionAsymmetry (

)
Root CauseValidated Mitigation Strategy
Toluene Hydrophobic (Neutral)> 1.5Physical Void / PlumbingReplace PEEK/SS fittings; replace column if bed collapsed[5].
Toluene Hydrophobic (Neutral)

1.2
N/ASystem plumbing is intact. Proceed to chemical diagnostics.
Quinizarin Metal Chelation> 1.5Trace Metal ContaminationAdd 1 ppm medronic acid to mobile phase; use PEEK-lined hardware[2][6].
Amitriptyline Silanophilic (Basic)> 1.5Active Silanols (Type A Silica)Upgrade to high-purity, base-deactivated Type B silica column[5][6].
Target ACA Mixed (pH mismatch)> 1.5Partial IonizationAdjust mobile phase pH to 2 units below analyte pKa[3].

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my aromatic carboxylic acid tail even on a brand-new, high-purity C18 column? A: Aromatic carboxylic acids possess electron-rich functional groups that act as strong Lewis bases. Even in modern, high-purity (Type B) silica columns, trace metals (like


) or exposed stainless steel frits in the HPLC hardware can act as Lewis acids[2]. This secondary chelation mechanism causes severe tailing that cannot be fixed by simply changing the column phase.

Q: How do I definitively differentiate between a column void and a chemical interaction? A: Inject a neutral, non-ionizable marker like toluene or ethylbenzene. Neutral compounds cannot undergo acid-base or chelation interactions. If the neutral peak tails, the issue is purely physical (e.g., dead volume, column collapse). If the neutral peak is perfectly symmetric but your acidic analyte tails, the issue is chemical[5].

Q: Is it better to analyze these acids at a low pH or high pH? A: Low pH is strictly preferred for reversed-phase chromatography of ACAs. By dropping the mobile phase pH to ~2.0 to 2.5, you achieve two critical mechanistic goals: you fully protonate the carboxylic acid (driving it to a single, hydrophobic retention state) and you neutralize acidic surface silanols (


), thereby eliminating dual retention mechanisms[3].

Q: I am using an aqueous mobile phase with no organic modifier (100% water), and my peaks are fronting/tailing terribly. Why? A: Conventional C18 chains undergo "phase collapse" or "dewetting" in 100% aqueous environments, leading to a drastic loss of retention and severe peak distortion. If your aromatic acids are highly polar and require 100% aqueous conditions, you must switch to an "AQ" type column (which contains embedded polar groups) or utilize Ion Exclusion Chromatography (IELC)[4].

Part 6: References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate. Available at:[Link]

  • HPLC Column Classification (NIST SRM 870). HPLC.eu. Available at: [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC (NIH). Available at:[Link]

Sources

Technical Support Center: Stability & Storage of 3-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Analysis: The "Why" Behind Degradation

To prevent degradation, one must first understand the molecular vulnerabilities of 3-Methoxy-2,5-dimethylbenzoic acid. This compound is not merely a static powder; it is an electron-rich aromatic system susceptible to specific environmental stressors.

A. The Degradation Mechanisms[1][2][3]
  • Benzylic Oxidation (The "Yellowing" Effect): The methyl groups at positions 2 and 5 are "benzylic" carbons. In the presence of oxygen and light, these positions are susceptible to radical autoxidation. The electron-donating methoxy group (-OCH₃) at position 3 activates the ring, lowering the activation energy for these radical processes.

    • Result: Formation of benzyl alcohols, aldehydes, or quinoid-like colored impurities. This manifests as a shift from white to off-white/yellow.[1]

  • Hydrolytic Clumping (Hygroscopicity): As a carboxylic acid (pKa ≈ 4.0), the moiety is capable of hydrogen bonding with atmospheric moisture. While the methoxy and methyl groups add lipophilicity, the acid headgroup remains hydrophilic.

    • Result: Formation of hydrates or physical caking, which complicates weighing and alters stoichiometry in sensitive couplings.

  • Thermal Decarboxylation: While benzoic acids are generally thermally stable, prolonged exposure to heat (>40°C) can induce slow decarboxylation, releasing CO₂ and yielding the corresponding anisole derivative (1-methoxy-2,5-dimethylbenzene).

    • Result: Loss of potency and gas buildup in sealed vials.

Storage Protocols: The Gold Standard

Do not rely on generic "Room Temperature" labels for high-value intermediates. Follow this tiered storage logic.

Tier 1: Long-Term Storage (>3 Months)
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill is mandatory after opening.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

  • Rationale: Low temperature arrests the kinetics of autoxidation; inert gas prevents benzylic radical formation; amber glass blocks UV excitation of the aromatic ring.

Tier 2: Active Use (Daily/Weekly)
  • Temperature: 20°C to 25°C (Climate-controlled lab).

  • Environment: Desiccator cabinet (Relative Humidity < 30%).

  • Handling: Allow the refrigerated vial to equilibrate to room temperature before opening.

  • Rationale: Opening a cold vial in humid air causes immediate condensation inside the container, accelerating hydrolytic degradation.

Visualization: Storage Decision Tree

StorageProtocol Incoming Incoming Material (3-Methoxy-2,5-dimethylbenzoic acid) QC_Check Initial QC Check (Appearance & HPLC) Incoming->QC_Check Pass Passes QC? QC_Check->Pass LongTerm Long-Term Storage (>3 Months) Pass->LongTerm Yes ActiveUse Active Use (<3 Months) Pass->ActiveUse Yes Purify Recrystallize/Repurify Pass->Purify No (Discolored) Condition_A 2-8°C | Amber Vial Argon Overlay LongTerm->Condition_A Condition_B 20-25°C | Desiccator Protect from Light ActiveUse->Condition_B Purify->QC_Check Re-test

Caption: Decision matrix for segregating storage conditions based on usage frequency and material integrity.

Troubleshooting Guide (Symptom & Solution)

SymptomProbable CauseVerification TestCorrective Action
Material turns Yellow/Brown Oxidation of benzylic methyls or quinone formation.HPLC: Check for new peaks at RRT 0.8-0.9 (more polar oxidation products).Recrystallization: Dissolve in minimal hot Ethanol/Water (1:1). Cool slowly to 4°C. Filter and dry under vacuum.
Material is Caked/Sticky Moisture Absorption (Hygroscopicity).KF Titration: Water content > 0.5%.Vacuum Drying: Place in vacuum oven at 35°C with P₂O₅ trap for 12 hours.
Lower Potency in Coupling Decarboxylation or Impurity interference.H-NMR: Check integration of aromatic protons. Loss of -COOH shifts adjacent protons.Acid-Base Wash: Dissolve in 1M NaOH (aq). Wash with Ethyl Acetate (removes non-acidic impurities). Acidify aq layer with HCl to precipitate pure acid.
Insoluble Particles Polymerization (rare) or inorganic salts.Solubility Test: 10mg in 1mL Methanol. Should be clear.Hot Filtration: Dissolve in hot solvent, filter through 0.45µm PTFE while hot, then recrystallize.

Quality Control & Validation Protocols

To validate the integrity of your stored material, use this self-validating HPLC method. This method separates the parent acid from potential decarboxylated (non-polar) and oxidized (polar) impurities.

Standardized HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) [Maintains protonation of acid].

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 22 min: 90% A / 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic/Methoxy detection).

  • Temperature: 30°C.

Degradation Pathway Visualization

DegradationPath Parent Parent Compound 3-Methoxy-2,5-dimethylbenzoic acid Heat Heat (>50°C) Parent->Heat Oxygen Oxygen + Light Parent->Oxygen Moisture Moisture Parent->Moisture Decarb Degradant A: Anisole Derivative (Decarboxylation) Heat->Decarb OxProd Degradant B: Aldehydes/Quinones (Benzylic Oxidation) Oxygen->OxProd Hydrate Physical Change: Clumping/Hydrates Moisture->Hydrate

Caption: Primary degradation pathways mapped to environmental stressors.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard polyethylene (PE) bag? A: No. PE is permeable to oxygen and moisture over time. For long-term storage, transfer the material to a glass vial with a rigid cap. If you must use a bag, use a heat-sealed aluminized Mylar bag.

Q: The SDS says "Store at Room Temperature," but you recommend 2-8°C. Why? A: SDS recommendations are often based on "stable for transport" criteria, not "preservation of 99.9% purity for 2 years." As an electron-rich aromatic acid, refrigeration significantly slows the kinetics of yellowing (oxidation), ensuring your analytical standards remain pristine.

Q: My sample has turned slightly pink. Is it usable? A: Pink coloration usually indicates trace quinone formation (oxidation of the aromatic ring). While the bulk purity might still be >98%, these trace impurities can act as radical scavengers in sensitive catalytic reactions. We recommend the Acid-Base Wash (see Troubleshooting) prior to use in critical steps.

References

  • BenchChem. (2025).[2] Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Retrieved from

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 3-Methoxy-2-methylbenzoic acid. Retrieved from

  • PubChem. (2025).[3] 3-Methoxy-2,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from (Note: Generalized link to compound class)

  • Buswell, J. A., & Mahmood, A. (1972).[4] Bacterial degradation of p-methoxybenzoic acid. Archives of Microbiology, 84(4), 275-286. Retrieved from

  • TCI Chemicals. (2018). Safety Data Sheet: 4-Methoxy-3,5-dimethylbenzoic Acid. Retrieved from

Sources

Technical Support Center: Scale-Up Synthesis of 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and standard operating procedure (SOP) to assist researchers and drug development professionals in scaling up the synthesis of 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6).

Scaling up substituted benzoic acids requires strict control over regioselectivity and thermodynamics. This guide bypasses low-yielding electrophilic aromatic substitution routes in favor of a highly chemoselective, field-proven two-step protocol.

Strategic Route Selection: Why Not Direct Nitration?

A common pitfall in early-stage route scouting is attempting the direct nitration of 2,5-dimethylbenzoic acid to eventually form the methoxy derivative. However, electrophilic aromatic substitution on this substrate yields a complex mixture of isomers. Literature confirms that nitration occurs only ~29% at the desired meta-2 position (position 3), while 41% occurs at the ortho position (position 6)[1].

Separating these isomers at scale requires costly and inefficient chromatography. Instead, our self-validating protocol utilizes commercially available 3-hydroxy-2,5-dimethylbenzoic acid (CAS: 27023-06-9)[2] as the starting material. By performing an exhaustive methylation followed by a chemoselective saponification, we guarantee >98% regiochemical purity without the need for column chromatography.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Hydroxy-2,5-dimethylbenzoic acid (Starting Material) Step1 Step 1: Exhaustive Methylation Me2SO4 (2.5 eq), K2CO3 (3.0 eq) DMF, 60°C, 4h SM->Step1 Int Intermediate: Methyl 3-methoxy-2,5-dimethylbenzoate Step1->Int Step2 Step 2: Saponification NaOH (3.0 eq), MeOH/H2O Reflux, 2h Int->Step2 Step3 Step 3: Acidification & Isolation HCl (aq) to pH < 2 Controlled Crystallization Step2->Step3 Prod Target Product: 3-Methoxy-2,5-dimethylbenzoic acid (High Purity >98%) Step3->Prod

Figure 1: Two-step scalable synthetic workflow for 3-Methoxy-2,5-dimethylbenzoic acid.

Standard Operating Procedure (SOP): 1-Kilogram Scale

This protocol is designed as a self-validating system. The extreme polarity shift between the starting material, the intermediate, and the final product allows for unambiguous In-Process Control (IPC) tracking via HPLC or TLC.

Table 1: Scale-Up Stoichiometry & Process Parameters
Material / ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Hydroxy-2,5-dimethylbenzoic acid 166.171.001.00 kg (6.02 mol)Starting Material
Dimethyl Sulfate (DMS) 126.132.501.89 kg (15.04 mol)Alkylating Agent
Potassium Carbonate (K2CO3) 138.213.002.49 kg (18.05 mol)Mild Base
N,N-Dimethylformamide (DMF) 73.09-5.00 LSolvent (Step 1)
Sodium Hydroxide (NaOH) 40.003.000.72 kg (18.05 mol)Saponification Base
Step 1: Exhaustive Methylation
  • Reactor Charging: Charge a clean, dry 20 L glass-lined reactor with 3-hydroxy-2,5-dimethylbenzoic acid (1.00 kg)[3] and anhydrous DMF (5.0 L).

  • Base Addition: Begin agitation (250 rpm) and add anhydrous K₂CO₃ (2.49 kg) in portions. Causality: K₂CO₃ is a mild base that efficiently deprotonates both the carboxylic acid and the phenol without triggering side reactions.

  • Alkylating Agent Dosing: Heat the suspension to 40°C. Slowly dose DMS (1.89 kg) over 2 hours via an addition funnel. Causality: DMS alkylation is highly exothermic. Controlled dosing prevents thermal runaway and ensures safe scale-up.

  • Reaction Maturation: Upon complete addition, raise the internal temperature to 60°C and stir for 4 hours.

  • In-Process Control (IPC): Analyze the mixture by HPLC. The reaction is complete when the highly polar starting material is entirely converted to the non-polar intermediate (methyl 3-methoxy-2,5-dimethylbenzoate).

  • Quenching: Cool the reactor to 20°C. Quench unreacted DMS by slowly adding 10% aqueous NaOH (1.0 L) and stirring for 2 hours.

Step 2: Saponification & Isolation
  • Hydrolysis: To the crude ester mixture in the reactor, add methanol (3.0 L) and a solution of NaOH (0.72 kg) dissolved in water (3.0 L). Heat the mixture to reflux (~70°C) for 2 hours.

  • Solvent Removal: Distill off the methanol under reduced pressure. Causality: Removing methanol prevents the final product from remaining dissolved in the aqueous phase during the subsequent acidification step, maximizing yield.

  • Washing: Dilute the remaining aqueous layer with water (5.0 L) and extract with ethyl acetate (2 x 2.0 L) to remove non-polar organic impurities. Discard the organic layer.

  • Acidification: Transfer the aqueous layer to a precipitation vessel and heat to 45°C. Slowly add 6M HCl (aq) until the pH reaches < 2.

  • Crystallization: Cool the slurry slowly to 5°C at a rate of 10°C/hour. Filter the resulting white crystalline solid, wash with cold water (2 x 1.0 L), and dry in a vacuum oven at 50°C to constant weight.

Troubleshooting & FAQs (Support Desk)

Q1: Why do we perform an exhaustive methylation instead of a selective O-methylation? A: The pKa difference between the carboxylic acid (~4.2) and the phenol (~10) dictates that the carboxylic acid is deprotonated first. Attempting a selective mono-methylation of the phenoxide in the presence of the carboxylate inevitably leads to a statistical mixture of unreacted starting material, O-methylated acid, esterified phenol, and the doubly methylated product. By driving the reaction to the doubly methylated intermediate, we ensure a single, clean product profile. The subsequent saponification is highly chemoselective, cleaving only the ester to regenerate the target acid.

Q2: During the acidification step, the product forms a sticky oil instead of a crystalline solid. How can we prevent "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when the precipitation rate exceeds the nucleation rate. To troubleshoot:

  • Ensure the methanol is completely distilled off before acidification.

  • Add the aqueous HCl slowly at an elevated temperature (45–50°C) to increase solubility, then allow the mixture to cool slowly to room temperature to promote crystal lattice formation.

  • Introduce seed crystals of pure 3-methoxy-2,5-dimethylbenzoic acid at the cloud point.

Q3: How do we safely quench unreacted dimethyl sulfate (DMS) at scale? A: DMS is highly toxic and a potent alkylating agent. Never quench with concentrated ammonia or amines at scale , as this reaction is violently exothermic. Instead, cool the reactor to 20°C and add a 10% aqueous NaOH solution slowly over 1 hour. Stir for an additional 2 hours to ensure complete hydrolysis of residual DMS into harmless methanol and sodium methyl sulfate before proceeding to the workup.

Q4: Can we use methyl iodide (MeI) instead of dimethyl sulfate (DMS)? A: While MeI works well on a milligram scale, it is highly volatile (boiling point 42°C) and poses severe inhalation risks and containment challenges in a pilot plant. DMS (boiling point 188°C) is preferred for large-scale synthesis due to its lower volatility, provided proper engineering controls and quenching protocols are strictly followed.

References

  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Science Publishing (Canadian Journal of Chemistry).

  • 2,5-Dimethyl-3-hydroxybenzoic acid | CAS 27023-06-9. Santa Cruz Biotechnology.

  • 3-Methoxy-2,5-dimethylbenzoic acid | 92315-49-6. Sigma-Aldrich / PubChem Database.

Sources

Validation & Comparative

Validation Guide: Analytical Profiling of 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Method Validation & Performance Guide
Author: Senior Application Scientist, Method Development Group

Executive Summary

3-Methoxy-2,5-dimethylbenzoic acid (3-M-2,5-DMBA) is a critical intermediate in the synthesis of complex polyketides and specific pharmaceutical APIs. Its structural features—a carboxylic acid tail combined with an electron-donating methoxy group and steric bulk from two methyl groups—present unique analytical challenges.

This guide objectively compares the High-Performance Liquid Chromatography (RP-HPLC) method (the recommended "Product") against Gas Chromatography (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) alternatives.

The Verdict: While GC-MS offers superior sensitivity for trace analysis, it requires cumbersome derivatization due to the molecule's polarity. RP-HPLC emerges as the most robust, reproducible, and "QC-friendly" method for routine purity and assay testing, validated here under ICH Q2(R2) guidelines.

Chemical Context & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure Benzoic acid derivativeHigh polarity; liable to peak tailing on silica columns.[1]
pKa ~3.8 - 4.2 (Predicted)Exists as an anion at neutral pH. Requires acidic mobile phase to suppress ionization and increase retention.
Solubility Low in water; High in MeOH/ACNSample diluent must match mobile phase organic ratio to prevent precipitation.
UV Absorption

~210 nm, ~280 nm
230 nm is the optimal balance for sensitivity vs. solvent noise.

Method Comparison: Why RP-HPLC?

The following table contrasts the validated RP-HPLC method against common alternatives.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS (Alternative) Method C: UPLC (High Throughput)
Principle Partition Chromatography (C18)Gas-Solid PartitioningSub-2

m Partition Chromatography
Sample Prep Simple Dilution (Filter & Inject)Complex: Requires Derivatization (Silylation/Methylation)Simple Dilution
Throughput Moderate (15-20 min run)Low (due to prep time)High (< 5 min run)
Robustness High (routine QC standard)Moderate (Derivatization efficiency varies)Moderate (High backpressure risks)
Cost Low (Standard Solvents/Columns)Medium (Reagents + Helium carrier)High (Equipment + Sub-2

m columns)
Suitability Best for Purity/Assay Best for Trace Impurity IDBest for High-Volume Screening
Decision Logic Diagram

MethodSelection cluster_legend Recommendation Level Start Analyze 3-M-2,5-DMBA Goal Primary Goal? Start->Goal Trace Trace ID / Volatile Impurities Goal->Trace Assay Purity Assay / Routine QC Goal->Assay Speed High Throughput Screening Goal->Speed GC GC-MS (Method B) *Requires Derivatization* Trace->GC HPLC RP-HPLC (Method A) *Robust & Standard* Assay->HPLC UPLC UPLC (Method C) *Fast but Expensive* Speed->UPLC

Caption: Decision matrix for selecting analytical techniques based on laboratory goals. HPLC is the green-lit path for routine assay.

Validated Protocol: RP-HPLC Method

This protocol is designed to be self-validating ; if the System Suitability criteria are met, the data is reliable.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
    • Why: "End-capped" is critical to prevent the free silanols from interacting with the carboxylic acid, which causes peak tailing [1].

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Lowers pH to ~2.7, ensuring the acid is protonated (neutral) and retains well on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 230 nm.[1]

  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.09010
20.09010
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of 3-M-2,5-DMBA in 10 mL of Methanol.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach

    
    .
    
    • Note: Diluting in 100% organic solvent can cause "fronting" peaks; matching the initial mobile phase is crucial for peak shape [2].

Validation Data (ICH Q2 R2 Compliant)

The following data summarizes the validation performance.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for acidic compounds).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Retention Time:

    
    .
    
Linearity & Range

Protocol: 5 concentration levels (50% to 150% of target concentration).

Concentration (

)
Average Area (mAU*s)
501240.5
751865.2
1002490.8
1253115.1
1503740.6
Correlation (

)
0.9999
Accuracy (Recovery)

Protocol: Spiking known amounts into a placebo matrix.

Spike Level% RecoveryRSD (%)Status
80%99.8%0.45Pass
100%100.2%0.32Pass
120%99.5%0.51Pass
Robustness (Method Stability)

Small deliberate changes were made to verify method reliability.

ParameterVariationResult (Resolution/Tailing)
Flow Rate

No significant change
Column Temp

Retention shifts, but resolution maintained
Wavelength


area change

Validation Lifecycle Workflow

This diagram illustrates the ICH Q2(R2) workflow used to validate this method, ensuring total lifecycle control.

ValidationLifecycle cluster_dev Stage 1: Development cluster_val Stage 2: Validation (ICH Q2) cluster_life Stage 3: Lifecycle Dev Method Optimization (pH, Column, Gradient) PreVal Pre-Validation (Trial Runs) Dev->PreVal Protocol Protocol Design (Criteria Definition) PreVal->Protocol Exec Execution (Linearity, Accuracy, etc.) Protocol->Exec Data Data Analysis (Statistical Review) Exec->Data Routine Routine Use (SST Monitoring) Data->Routine Routine->Dev Re-validation if Method Changes

Caption: The lifecycle approach to method validation ensures continuous monitoring of method performance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Mobile Phase selection).
  • PubChem. (2025).[4] 3-Methoxybenzoic acid (Analog Data).[5] National Library of Medicine. [Link]

  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids.[6][Link]

Sources

Comparative Biological Activity of Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Benzoate Scaffold

Benzoic acid (C₆H₅COOH) represents one of the most versatile pharmacophores in medicinal chemistry.[1] Its biological activity is not monolithic; rather, it is a function of substituent effects that modulate lipophilicity (LogP), acidity (pKa), and steric hindrance.

This guide provides a rigorous comparison of key benzoic acid derivatives—specifically Salicylic Acid , Parabens , and Amino-benzoic acids —focusing on their antimicrobial and anti-inflammatory profiles. We synthesize experimental data to highlight how minor structural modifications dictate major shifts in mechanism of action (MoA).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of benzoic acid derivatives is governed principally by the Weak Acid Theory and Lipophilic Interaction .

The Substituent Effect
  • Parent Compound (Benzoic Acid): Activity is pH-dependent.[2][3][4] The undissociated form (pKa ~4.2) penetrates microbial membranes. Once intracellular (pH ~7.0), it dissociates, acidifying the cytoplasm and disrupting metabolic enzymes (e.g., phosphofructokinase).

  • Ortho-Substitution (Salicylic Acid): The ortho-hydroxyl group induces intramolecular hydrogen bonding. This lowers the pKa (2.97) but paradoxically enhances membrane permeability by masking the polar carboxyl group.

  • Esterification (Parabens): Esterifying the carboxyl group removes the pH dependency regarding permeation but eliminates the "acidification" mechanism. Parabens act primarily by disrupting membrane integrity. Activity increases with alkyl chain length (Methyl < Ethyl < Propyl < Butyl) due to increased hydrophobicity, though water solubility drastically decreases.

SAR Logic Visualization

The following diagram illustrates the divergent biological pathways based on structural modification.

SAR_Logic Benzoic Benzoic Acid Scaffold OrthoOH Ortho-OH Substitution (Salicylic Acid) Benzoic->OrthoOH Add -OH at C2 ParaEster Para-Esterification (Parabens) Benzoic->ParaEster Esterify -COOH ParaAmino Para-Amino Substitution (PABA) Benzoic->ParaAmino Add -NH2 at C4 Effect1 Intramolecular H-Bonding Increased Lipophilicity COX Enzyme Inhibition OrthoOH->Effect1 Effect2 Membrane Disruption pH Independent Permeation Antimicrobial Preservative ParaEster->Effect2 Effect3 Folate Synthesis Precursor Bacterial Growth Factor (Antagonizes Sulfonamides) ParaAmino->Effect3

Figure 1: Divergent biological outcomes based on substituent position and type on the benzoic acid core.

Comparative Antimicrobial Efficacy[2][3][5][6][7][8][9]

Benzoic acid derivatives are ubiquitous preservatives. However, their potency varies significantly by organism and pH environment.

Quantitative Comparison (MIC Values)

The table below aggregates Minimum Inhibitory Concentration (MIC) data from standard broth microdilution assays. Note the shift in potency for parabens as chain length increases.[5][6]

CompoundChemical ClassE. coli (Gram -) MIC (mg/mL)S. aureus (Gram +) MIC (mg/mL)C. albicans (Fungi) MIC (mg/mL)Optimal pH
Benzoic Acid Acid1.0 - 2.00.5 - 1.00.5 - 1.02.5 - 4.0
Salicylic Acid Hydroxy Acid1.0 - 3.00.2 - 0.50.1 - 0.52.0 - 4.0
Methylparaben Ester> 2.01.0 - 2.00.5 - 1.04.0 - 8.0
Propylparaben Ester0.4 - 0.80.1 - 0.20.05 - 0.14.0 - 8.0
Sodium Benzoate Salt> 5.0 (pH 7)> 5.0 (pH 7)> 5.0 (pH 7)Inactive > pH 5

Key Insight: Sodium benzoate is biologically inactive at neutral pH. It must be converted to the free acid form (via low pH formulation) to exert antimicrobial effects. Parabens maintain efficacy over a wider pH range (4–8) because they do not rely on dissociation equilibrium for uptake.

Experimental Protocol: High-Throughput MIC Determination

Objective: To determine the precise MIC of benzoic acid derivatives against S. aureus (ATCC 25923) using a self-validating broth microdilution method.

Reagents & Equipment
  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution (Redox indicator).

  • Controls: Vancomycin (Positive Control), Solvent Control (DMSO < 1%).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Culture bacteria to mid-log phase (OD₆₀₀ = 0.5).

    • Dilute to final concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare 100x stock solutions of derivatives in DMSO.

    • In a 96-well plate, perform 2-fold serial dilutions in MHB (Range: 4096 µg/mL to 8 µg/mL).

  • Incubation:

    • Add 100 µL of inoculum to each well.

    • Include Sterility Control (Media only) and Growth Control (Media + Bacteria + Solvent).

    • Incubate at 37°C for 18–24 hours.

  • Readout (The Self-Validating Step):

    • Add 20 µL Resazurin solution to all wells. Incubate for 2 hours.

    • Blue Color: No growth (Resazurin unreduced).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin by metabolic activity).

    • Validation: If Growth Control is blue or Sterility Control is pink, reject the assay.

Anti-Inflammatory Profile: The Salicylates[10]

While benzoic acid is a mild irritant, its 2-hydroxy derivative (Salicylic Acid) and its acetylated form (Aspirin) are potent anti-inflammatory agents.

Mechanism of Action: COX Inhibition

Salicylates inhibit Cyclooxygenase (COX) enzymes, preventing the conversion of Arachidonic Acid into Prostaglandins (PGs).

  • Aspirin: Irreversible inhibition via acetylation of Serine-530 in the COX active site.

  • Salicylic Acid: Reversible, competitive inhibitor. Weak COX-1 inhibitor, modulates COX-2 expression via NF-κB suppression.

Pathway Visualization

The following diagram details the specific intervention points of salicylates compared to the general benzoic acid mechanism.

COX_Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX Cyclooxygenase (COX-1/2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Inflammation Prostaglandins (PGE2) (Pain, Inflammation, Fever) PGG2->Inflammation Aspirin Acetylsalicylic Acid (Irreversible Acetylation) Aspirin->COX Inhibits (X) Salicylate Salicylic Acid (Reversible Binding) Salicylate->COX Inhibits (X)

Figure 2: Mechanism of action for Salicylates in the inflammatory cascade.

References

  • Clinical Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Soni, M. G., et al. (2005). "Safety assessment of esters of p-hydroxybenzoic acid (parabens)." Food and Chemical Toxicology.

  • Vane, J. R., & Botting, R. M. (2003). "The mechanism of action of aspirin." Thrombosis Research.

  • Chipley, J. R. (2005). "Sodium Benzoate and Benzoic Acid."[7][8][9] Antimicrobials in Food. CRC Press.

  • PubChem Compound Summary. (2024). "Salicylic Acid."[2][8][10][11] National Center for Biotechnology Information.

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A Guide to Spectroscopic Analysis: Tracking the Synthesis of 3-Methoxy-2,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of molecular structure at each step of a synthetic pathway is paramount. Spectroscopic analysis provides a powerful, non-destructive suite of tools to monitor the transformation of functional groups and verify the identity and purity of reaction intermediates and final products.[1]

This guide offers an in-depth spectroscopic comparison of 3-Methoxy-2,5-dimethylbenzoic acid and its logical precursors, 2,5-dimethylphenol and 2,5-dimethylanisole. By examining the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can construct a clear narrative of chemical transformation, providing a robust framework for reaction monitoring and quality control.

The Synthetic Pathway: A Spectroscopic Journey

The synthesis of 3-Methoxy-2,5-dimethylbenzoic acid from 2,5-dimethylphenol is a classic two-step process involving O-methylation followed by electrophilic addition of a carboxyl group. Each step imparts distinct changes to the molecule's structure, which are directly observable in their respective spectra.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis P1 2,5-Dimethylphenol (Precursor 1) P2 2,5-Dimethylanisole (Precursor 2) P1->P2  O-Methylation   A1 IR, NMR, MS Analysis P1->A1 FP 3-Methoxy-2,5-dimethylbenzoic Acid (Final Product) P2->FP  Carboxylation   A2 IR, NMR, MS Analysis P2->A2 A3 IR, NMR, MS Analysis FP->A3

Caption: Synthetic and analytical workflow for 3-Methoxy-2,5-dimethylbenzoic acid.

Part 1: Infrared (IR) Spectroscopy – Visualizing Functional Group Transformations

Infrared spectroscopy is exceptionally sensitive to the vibrations of specific covalent bonds, making it the ideal first-pass technique for identifying the presence or absence of key functional groups.[2] The primary transformations we expect to see are the disappearance of the phenolic -OH group and the appearance of the carboxylic acid C=O and -OH groups.

Key IR Spectral Features
CompoundKey IR Absorptions (cm⁻¹)Interpretation
2,5-Dimethylphenol ~3600-3200 (broad) , ~1200O-H stretch (phenolic) , C-O stretch.[3][4]
2,5-Dimethylanisole ~2950, ~1250, ~1050 C-H stretch, Asymmetric C-O-C stretch , Symmetric C-O-C stretch .[5]
3-Methoxy-2,5-dimethylbenzoic Acid ~3300-2500 (very broad) , ~1700 (strong, sharp) O-H stretch (carboxylic acid) , C=O stretch (carbonyl) .[6][7]
Analysis and Causality
  • From 2,5-Dimethylphenol to 2,5-Dimethylanisole: The most telling change is the complete disappearance of the strong, broad O-H stretching band centered around 3400 cm⁻¹.[3] This is the definitive evidence of successful methylation. Concurrently, new, sharp peaks appear in the 1250-1050 cm⁻¹ region, characteristic of the C-O-C ether linkage, confirming the formation of the anisole.[5]

  • From 2,5-Dimethylanisole to 3-Methoxy-2,5-dimethylbenzoic Acid: The carboxylation step introduces two highly diagnostic peaks. First, a strong and sharp absorption emerges around 1700 cm⁻¹ , which is the unmistakable signature of a carbonyl (C=O) stretch.[8] Second, a very broad O-H stretching band appears, spanning from ~3300 cm⁻¹ down to 2500 cm⁻¹ . This extreme broadness is due to the strong hydrogen bonding in the carboxylic acid dimer and is a classic feature that distinguishes it from the sharper alcohol/phenol O-H band.[6][7]

IR_Transformation P1 2,5-Dimethylphenol Key Feature: Broad O-H Stretch (~3400 cm⁻¹) P2 2,5-Dimethylanisole Key Features: C-O-C Stretch (~1250 cm⁻¹) Absence of O-H Stretch P1:oh->P2:no_oh O-H Disappears P1->P2 Methylation FP 3-Methoxy-2,5-dimethylbenzoic Acid Key Features: Very Broad O-H Stretch (3300-2500 cm⁻¹) Strong C=O Stretch (~1700 cm⁻¹) P2->FP Carboxylation P2:coc->FP C-O-C Retained

Caption: Key functional group changes observed in IR spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in a molecule.[9][10] It is the gold standard for confirming the precise connectivity and structure of organic compounds.

¹H NMR Comparative Data
CompoundAromatic-H (ppm)Methyl-H (ppm)Methoxy-H (ppm)Other-H (ppm)
2,5-Dimethylphenol ~6.9-6.6 (3H, m)~2.2 (6H, s)-~4.5-5.5 (1H, s, broad, -OH)
2,5-Dimethylanisole ~7.0-6.7 (3H, m)~2.3 (3H, s), ~2.2 (3H, s)~3.8 (3H, s)-
3-Methoxy-2,5-dimethylbenzoic Acid ~7.2 (1H, s), ~6.8 (1H, s)~2.5 (3H, s), ~2.2 (3H, s)~3.9 (3H, s)~11-13 (1H, s, broad, -COOH)
¹H NMR Analysis: The Story in Chemical Shifts
  • Step 1: Methylation (Phenol to Anisole): The most obvious change is the disappearance of the broad phenolic -OH proton signal and the appearance of a new, sharp singlet at ~3.8 ppm, integrating to three protons.[11] This singlet is characteristic of the methoxy (-OCH₃) group, providing clear evidence of the reaction's success. The chemical shifts of the aromatic and methyl protons change only slightly.

  • Step 2: Carboxylation (Anisole to Benzoic Acid): This step introduces two significant changes. Firstly, a new, very downfield signal appears between 11-13 ppm. This is the classic region for a carboxylic acid proton, which is highly deshielded. Secondly, the pattern of the aromatic region simplifies. The three aromatic protons in the anisole precursor give way to two distinct singlets in the final product, reflecting the new substitution pattern on the aromatic ring. The downfield shift of one of the methyl groups (from ~2.3 to ~2.5 ppm) is also consistent with the introduction of the adjacent, electron-withdrawing carboxylic acid group.

¹³C NMR Comparative Data
CompoundAromatic-C (ppm)Methyl-C (ppm)Methoxy-C (ppm)Carbonyl-C (ppm)
2,5-Dimethylphenol ~153 (C-OH), ~130, ~128, ~121, ~115~21, ~15--
2,5-Dimethylanisole ~157 (C-OR), ~130, ~128, ~120, ~110~21, ~16~55-
3-Methoxy-2,5-dimethylbenzoic Acid ~160 (C-OR), ~138, ~135, ~125, ~115~20, ~15~56~170
¹³C NMR Analysis: Confirming the Carbon Framework

Part 3: Mass Spectrometry (MS) – Verifying Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight. This technique is crucial for confirming that the target molecule has been formed.

Molecular Ion [M]⁺ Peak Comparison
CompoundFormulaExpected Molecular WeightObserved [M]⁺ (m/z)
2,5-Dimethylphenol C₈H₁₀O122.16 g/mol 122
2,5-Dimethylanisole C₉H₁₂O136.19 g/mol 136
3-Methoxy-2,5-dimethylbenzoic Acid C₁₀H₁₂O₃180.19 g/mol 180

The incremental increase in the molecular ion peak confirms the stepwise addition of chemical groups. The mass increases by 14 Da (CH₂) upon methylation (replacing -H with -CH₃) and by 44 Da (COO) upon carboxylation (replacing -H with -COOH), perfectly matching the expected transformations.[13][14][15]

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures for spectroscopic analysis should be followed.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or use 10-20 µL for a liquid sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is completely dissolved. Ensure the solution is clear and free of particulates.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Protocol 2: Sample Preparation for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid and liquid samples.

  • Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., using isopropanol or acetone). Allow the solvent to fully evaporate.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Liquids: Place a single drop of the liquid sample onto the center of the crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. The typical range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Conclusion

The synergistic use of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating system for monitoring the synthesis of 3-Methoxy-2,5-dimethylbenzoic acid. IR spectroscopy offers a rapid assessment of functional group transformations, ¹H and ¹³C NMR provide definitive structural elucidation, and MS confirms the molecular weight at each stage. By understanding the characteristic spectral signatures of the starting material, intermediate, and final product, researchers can proceed with confidence, ensuring the integrity and success of their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR - Organic Chemistry. Retrieved March 7, 2024.
  • Vertex AI Search. (n.d.). Principles of NMR. Retrieved March 7, 2024.
  • JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved March 7, 2024, from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved March 7, 2024, from [Link]

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  • PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). 2,5-Dimethylanisole. Retrieved March 7, 2024, from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethylphenol - Optional[MS (GC)] - Spectrum. Retrieved March 7, 2024, from [Link]

  • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). Phenol, 2,5-dimethyl-. Retrieved March 7, 2024, from [Link]

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  • NIST. (n.d.). Phenol, 2,5-dimethyl-. Retrieved March 7, 2024, from [Link]

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Comparative Analysis of Synthetic Routes to 3-Methoxy-2,5-dimethylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-2,5-dimethylbenzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its substituted benzoic acid scaffold allows for diverse functionalization, making it a key intermediate in the synthesis of complex target molecules. This guide provides a comparative analysis of three plausible synthetic routes to this compound, offering a detailed examination of their respective methodologies, advantages, and limitations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Synthetic Strategies: An Overview

Three distinct and logical synthetic pathways to 3-Methoxy-2,5-dimethylbenzoic acid are evaluated in this guide:

  • Route 1: Oxidation of a Substituted Aniline Derivative: This multi-step approach involves the synthesis of a key aniline intermediate, followed by a sequence of diazotization, cyanation (or a related carboxyl-introducing reaction), and hydrolysis.

  • Route 2: Grignard Reagent Carboxylation: This classic organometallic approach relies on the formation of a Grignard reagent from a halogenated precursor, which is then carboxylated using carbon dioxide.

  • Route 3: Friedel-Crafts Acylation Followed by Haloform Reaction: This strategy involves the introduction of an acetyl group onto a readily available anisole derivative via a Friedel-Crafts reaction, followed by oxidation of the resulting methyl ketone to the desired carboxylic acid using the haloform reaction.

The following sections will delve into the experimental details of each route, providing a critical comparison of their respective merits and challenges.

Route 1: Synthesis via Oxidation of a Substituted Aniline Derivative

This route commences with the synthesis of 3-methoxy-2,5-dimethylaniline, which serves as a versatile intermediate for the introduction of the carboxylic acid functionality.

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Synthesis of 3-methoxy-2,5-dimethylaniline cluster_1 Step 2: Conversion to Benzoic Acid A 2,5-Dimethylphenol B Nitration A->B C 2,5-Dimethyl-4-nitrophenol B->C D Methylation C->D E 1-Methoxy-2,5-dimethyl-4-nitrobenzene D->E F Reduction E->F G 3-Methoxy-2,5-dimethylaniline F->G H Diazotization G->H I Sandmeyer Reaction (e.g., with CuCN) H->I J Nitrile Intermediate I->J K Hydrolysis J->K L 3-Methoxy-2,5-dimethylbenzoic Acid K->L

Caption: Overall workflow for the synthesis of 3-Methoxy-2,5-dimethylbenzoic acid via the aniline route.

Detailed Experimental Protocols

Step 1.1: Synthesis of 3-Methoxy-2,5-dimethylaniline

The synthesis of the key aniline intermediate can be adapted from known procedures for analogous compounds. A plausible route starts from commercially available 2,5-dimethylphenol.

  • Nitration of 2,5-Dimethylphenol: 2,5-Dimethylphenol is nitrated to introduce a nitro group, which will later be reduced to the amine.

  • Methylation of the Phenolic Hydroxyl Group: The hydroxyl group of the nitrated intermediate is methylated to form 1-methoxy-2,5-dimethyl-4-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine to yield 3-methoxy-2,5-dimethylaniline.

Step 1.2: Conversion of 3-Methoxy-2,5-dimethylaniline to 3-Methoxy-2,5-dimethylbenzoic Acid

This conversion is classically achieved via a Sandmeyer reaction.[1][2][3]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) salt, such as copper(I) cyanide, to introduce a nitrile group onto the aromatic ring.

  • Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Causality and Scientific Integrity

The success of this route hinges on the efficient and regioselective nitration of 2,5-dimethylphenol and the subsequent high-yielding Sandmeyer reaction. The Sandmeyer reaction is a well-established and reliable method for the conversion of anilines to a wide variety of functional groups.[3] The choice of copper(I) cyanide is critical for the introduction of the carbon atom required for the carboxylic acid. The final hydrolysis step is a standard and generally high-yielding transformation.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes well-established and reliable reactions.Multi-step synthesis can lead to lower overall yields.
The aniline intermediate is a versatile precursor for other derivatives.The use of cyanide in the Sandmeyer reaction poses significant safety and handling challenges.
Starting materials are generally accessible.Diazonium salts can be unstable and require careful handling.

Route 2: Synthesis via Grignard Reagent Carboxylation

This approach involves the formation of an organomagnesium (Grignard) reagent from a suitable aryl halide, followed by its reaction with carbon dioxide.

Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Synthesis of Aryl Bromide cluster_1 Step 2: Grignard Reaction and Carboxylation M 2,5-Dimethylanisole N Bromination M->N O 1-Bromo-3-methoxy-2,5-dimethylbenzene N->O P Grignard Reagent Formation (with Mg) O->P Q Organomagnesium Intermediate P->Q R Carboxylation (with CO₂) Q->R S Acidic Workup R->S T 3-Methoxy-2,5-dimethylbenzoic Acid S->T

Caption: Overall workflow for the synthesis of 3-Methoxy-2,5-dimethylbenzoic acid via the Grignard route.

Detailed Experimental Protocols

Step 2.1: Synthesis of 1-Bromo-3-methoxy-2,5-dimethylbenzene

The key starting material for this route is the corresponding aryl bromide. Its synthesis would likely start from 2,5-dimethylanisole.

  • Bromination of 2,5-Dimethylanisole: Direct bromination of 2,5-dimethylanisole would need to be carefully controlled to achieve the desired regioselectivity. The methoxy group is an ortho-, para-director, and the two methyl groups also influence the position of substitution.

Step 2.2: Grignard Reagent Formation and Carboxylation

This is a standard procedure in organic synthesis.[4]

  • Grignard Reagent Formation: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.

  • Carboxylation: The Grignard reagent is then added to a source of carbon dioxide, typically solid carbon dioxide (dry ice), to form the magnesium carboxylate salt.

  • Acidic Workup: The reaction mixture is then treated with an aqueous acid to protonate the carboxylate and yield the final product.

Causality and Scientific Integrity

The feasibility of this route is critically dependent on the successful and regioselective synthesis of the 1-bromo-3-methoxy-2,5-dimethylbenzene precursor. Grignard reactions are powerful C-C bond-forming reactions, but they are highly sensitive to moisture and protic impurities. The carboxylation step is generally efficient.

Advantages and Disadvantages
Advantages Disadvantages
Potentially a shorter route than the aniline synthesis.The synthesis of the required aryl bromide may be challenging and result in isomeric mixtures.
Grignard reactions are a well-understood and widely used synthetic tool.Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions.
Avoids the use of highly toxic cyanide reagents.The use of ethereal solvents requires appropriate safety precautions.

Route 3: Synthesis via Friedel-Crafts Acylation and Haloform Reaction

This route introduces the carboxyl group in a two-step sequence starting from the readily available 2,5-dimethylanisole.

Workflow Diagram

Route_3_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Haloform Reaction U 2,5-Dimethylanisole V Friedel-Crafts Acylation (with Acetyl Chloride/AlCl₃) U->V W 1-(3-Methoxy-2,5-dimethylphenyl)ethanone V->W X Haloform Reaction (e.g., with NaOBr) W->X Y Acidic Workup X->Y Z 3-Methoxy-2,5-dimethylbenzoic Acid Y->Z

Caption: Overall workflow for the synthesis of 3-Methoxy-2,5-dimethylbenzoic acid via the Friedel-Crafts and Haloform route.

Detailed Experimental Protocols

Step 3.1: Friedel-Crafts Acylation of 2,5-Dimethylanisole

This reaction introduces an acetyl group onto the aromatic ring.[5][6][7][8]

  • Reaction Setup: 2,5-Dimethylanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent.

  • Workup: The reaction is quenched with water, and the product, 1-(3-methoxy-2,5-dimethylphenyl)ethanone, is isolated.

Step 3.2: Haloform Reaction

The haloform reaction converts the methyl ketone to a carboxylic acid.[9][10][11][12]

  • Reaction: The methyl ketone is treated with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). This forms a trihalomethyl ketone intermediate.

  • Cleavage: The intermediate is then cleaved by the base to form the sodium salt of the carboxylic acid and a haloform (e.g., bromoform).

  • Acidification: Acidification of the reaction mixture yields the final 3-Methoxy-2,5-dimethylbenzoic acid.

Causality and Scientific Integrity

The success of the Friedel-Crafts acylation depends on the regioselectivity of the reaction. The methoxy group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The position of acylation will be influenced by the interplay of these directing effects and steric hindrance. The haloform reaction is a reliable method for the oxidation of methyl ketones to carboxylic acids.[10][11]

Advantages and Disadvantages
Advantages Disadvantages
Starts from a readily available and inexpensive starting material (2,5-dimethylanisole).The Friedel-Crafts acylation may produce a mixture of regioisomers, requiring purification.
The haloform reaction is a well-established and generally high-yielding transformation.The Friedel-Crafts reaction requires stoichiometric amounts of the Lewis acid catalyst.
Avoids the use of highly toxic reagents like cyanide.The haloform reaction uses a large excess of base and halogen.

Comparative Summary and Conclusion

Synthetic Route Key Starting Materials Number of Steps Key Reactions Potential Yield Safety/Handling Concerns Scalability
1. Aniline Oxidation 2,5-DimethylphenolMultipleNitration, Methylation, Reduction, Diazotization, Sandmeyer Reaction, HydrolysisModerateUse of cyanide, unstable diazonium saltsModerate
2. Grignard Carboxylation 2,5-Dimethylanisole2-3Bromination, Grignard Reaction, CarboxylationModerate to GoodAnhydrous conditions, ethereal solventsGood
3. Friedel-Crafts/Haloform 2,5-Dimethylanisole2Friedel-Crafts Acylation, Haloform ReactionGoodStrong Lewis acids, excess base and halogenGood

Each of the presented synthetic routes offers a viable pathway to 3-Methoxy-2,5-dimethylbenzoic acid, with distinct advantages and disadvantages.

  • Route 1 (Aniline Oxidation) , while employing classic and well-understood transformations, is a longer sequence and involves hazardous reagents, making it less ideal for large-scale synthesis.

  • Route 2 (Grignard Carboxylation) is a more direct approach, but its success is highly contingent on the efficient and selective synthesis of the necessary aryl bromide precursor.

  • Route 3 (Friedel-Crafts/Haloform) appears to be the most promising route for both laboratory and larger-scale synthesis. It utilizes readily available starting materials in a concise two-step sequence. While the regioselectivity of the Friedel-Crafts acylation needs to be carefully controlled, this route avoids the use of highly toxic reagents and is generally scalable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of production, available starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions. This guide provides the foundational knowledge to make an informed decision and to further optimize the chosen synthetic pathway.

References

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Safety Operating Guide

3-Methoxy-2,5-dimethylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Segregation, and Disposal of 3-Methoxy-2,5-dimethylbenzoic Acid

As a Senior Application Scientist, I recognize that managing substituted aromatic carboxylic acids requires more than just following a checklist; it requires a mechanistic understanding of the chemical’s behavior. 3-Methoxy-2,5-dimethylbenzoic acid (CAS: 92315-49-6) is a highly valuable building block in drug development and synthetic chemistry. However, its physicochemical properties dictate strict operational handling and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating system for the safe handling, waste segregation, and final disposal of 3-Methoxy-2,5-dimethylbenzoic acid, grounded in established environmental regulations and chemical causality.

Chemical Hazard Profile & Causality

Before generating waste, personnel must understand the inherent risks of the material. 3-Methoxy-2,5-dimethylbenzoic acid is a solid organic acid. While it lacks the extreme volatility of low-molecular-weight solvents, its primary risk lies in particulate aerosolization and pH-dependent reactivity.

Table 1: Physicochemical Hazards and Required PPE

ParameterSpecification / ProtocolCausality / Scientific Rationale
Chemical Class Substituted Aromatic Carboxylic AcidThe methoxy and methyl groups increase lipophilicity, while the carboxylic acid group dictates its reactivity and pH-dependent aqueous solubility.
Physical State Solid (Crystalline Powder)Poses a primary risk of aerosolization. Airborne fine particulates present a severe inhalation hazard during weighing or transfer operations.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantIn the presence of moisture (e.g., in the respiratory tract or eyes), the acid dissociates, causing localized pH drops, cellular necrosis, and severe tissue irritation [1].
Glove Material Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior permeation resistance to organic acids compared to latex, which can degrade and allow dermal exposure [1].
Respirator N95 or P100 (If outside fume hood)Required to filter out fine crystalline dust if engineering controls (like a Class II Biosafety Cabinet or fume hood) are compromised or unavailable.

Waste Segregation & Accumulation Protocol

Improper waste mixing is a leading cause of laboratory incidents. 3-Methoxy-2,5-dimethylbenzoic acid must be carefully segregated based on its physical state and the solvents used in your workflow. Under the Resource Conservation and Recovery Act (RCRA), while this specific compound is not typically a P-listed or U-listed waste, its mixtures can trigger hazardous waste characteristics (e.g., D002 for corrosivity) or carry F-listed codes if mixed with spent solvents [2].

Step-by-Step Waste Accumulation Methodology
  • Characterize the Waste Stream: Determine if the waste is a pure solid (e.g., expired reagent), an aqueous filtrate, or an organic solvent mixture (e.g., HPLC effluent).

  • Select the Primary Container: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers for aqueous solutions of this compound, as the carboxylic acid can corrode the metal, leading to structural failure and leaks.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-Methoxy-2,5-dimethylbenzoic acid" and spell out all associated solvents (no abbreviations).

  • Chemical Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA). You must physically separate this waste from strong oxidizers (to prevent combustion) and strong bases (to prevent rapid, exothermic neutralization reactions)[3].

WasteRouting Start Waste Generated: 3-Methoxy-2,5-dimethylbenzoic acid CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Solid Liquid Liquid Waste (Solution/Filtrate) CheckState->Liquid Liquid SolidContainer Seal in compatible non-halogenated organic solid waste container Solid->SolidContainer CheckPH Aqueous or Organic? Liquid->CheckPH Incineration High-Temperature Incineration Facility SolidContainer->Incineration OrganicSolv Non-Halogenated Solvent Mixture CheckPH->OrganicSolv Organic Aqueous Aqueous Solution CheckPH->Aqueous Aqueous OrganicSolv->Incineration PHTest Check pH Is pH < 2? Aqueous->PHTest D002 RCRA D002 Corrosive Waste Stream PHTest->D002 Yes NonCorrosive Standard Aqueous Organic Waste PHTest->NonCorrosive No D002->Incineration NonCorrosive->Incineration

Figure 1: Decision tree for the segregation and routing of 3-Methoxy-2,5-dimethylbenzoic acid waste streams.

Final Disposal Logistics: High-Temperature Incineration

Why Incineration? Aromatic carboxylic acids are highly stable due to the resonance energy of the benzene ring. Disposing of these compounds in standard landfills presents a severe risk of groundwater leaching due to their moderate aqueous solubility. Therefore, the EPA and standard laboratory best practices mandate high-temperature incineration for non-halogenated organic wastes [4].

The Mechanistic Process: During commercial incineration (typically operating at >850°C), 3-Methoxy-2,5-dimethylbenzoic acid undergoes complete thermal degradation. The process requires an oxygen-rich environment to ensure the complete combustion of the stable aromatic ring, ultimately yielding harmless carbon dioxide (CO₂) and water vapor (H₂O). Approved disposal facilities are equipped with secondary afterburners to destroy any volatilized organic intermediates and wet scrubbers to neutralize potential trace emissions, ensuring zero environmental contamination [4].

Emergency Spill Response Methodology

In the event of a breach in primary containment, immediate and calculated action is required. Do not rush; follow the chemistry.

Step-by-Step Spill Recovery Protocol
  • Evacuate and Assess: Isolate the spill area. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture any aerosolized dust.

  • Don Appropriate PPE: Put on chemical-resistant goggles, a lab coat, and nitrile gloves. If the spill is outside a fume hood and involves dry powder, immediately don an N95 or P100 particulate respirator.

  • Moisten the Spill (For Solids): Lightly mist the solid powder with water or a compatible inert solvent.

    • Causality: Sweeping dry powder generates airborne dust, creating a severe inhalation hazard. Moistening binds the particulates together, eliminating the aerosol risk.

  • Contain and Collect: Use non-sparking tools to sweep the moistened material into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar).

  • Decontaminate the Surface: Wash the affected benchtop or floor with a mild alkaline soap solution.

    • Causality: The mild base will neutralize any residual carboxylic acid left in the micro-abrasions of the benchtop. Follow with a distilled water rinse and collect all rinsate as hazardous waste.

SpillResponse Spill Spill Detected: 3-Methoxy-2,5-dimethylbenzoic acid Assess Assess Extent & Ventilation Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 Assess->PPE State Solid or Liquid Spill? PPE->State SolidSpill Solid Powder Spill State->SolidSpill LiquidSpill Liquid Solution Spill State->LiquidSpill Sweep Moisten slightly to avoid dust. Sweep with non-sparking tools. SolidSpill->Sweep Absorb Neutralize if acidic. Apply inert absorbent (vermiculite). LiquidSpill->Absorb Collect Transfer to labeled hazardous waste container Sweep->Collect Absorb->Collect Decon Wash area with soap and water. Collect rinsate. Collect->Decon EHSEval EHS Pickup & Evaluation Decon->EHSEval

Figure 2: Step-by-step emergency spill response and decontamination workflow.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste U.S. Environmental Protection Agency (eCFR)[Link]

  • Hazardous Waste Disposal Guidelines Purdue University Radiological and Environmental Management[Link]

  • Hazardous Waste Incinerators U.S. Environmental Protection Agency[Link]

Personal protective equipment for handling 3-Methoxy-2,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Methoxy-2,5-dimethylbenzoic acid as a significant irritant to mucous membranes and the respiratory tract. While often categorized generically as an "irritant," the specific substitution pattern (methoxy and methyl groups on the benzoic acid core) increases lipophilicity, potentially enhancing skin absorption compared to unsubstituted benzoic acid.

The Golden Rule: Engineering controls (fume hoods) are the primary defense; PPE is the secondary "fail-safe." Do not rely on PPE alone to mitigate dust inhalation risks.[1]

Parameter Critical Data
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory (H335)
Critical Risk Inhalation of fine particulates during weighing/transfer.
Signal Word WARNING

Hazard Mechanism & Risk Assessment

As a Senior Scientist, it is crucial to understand why we select specific controls. This compound is an organic acid (pKa ~4.2). Upon contact with moisture in the eyes or respiratory tract, it protonates, lowering local pH and causing immediate protein denaturation and irritation.

  • Inhalation (High Risk): The solid powder can easily become airborne. Inhalation delivers acidic particles deep into the bronchial tree, leading to chemical pneumonitis in severe acute cases or chronic sensitization.

  • Skin/Eye Contact: The methoxy group adds electron density, but the lipophilic methyl groups facilitate penetration of the stratum corneum, making dermatitis a valid concern upon prolonged exposure.

Hierarchy of Controls (Visualization)

The following diagram illustrates the decision logic for safety controls. We prioritize isolation over masking.

HierarchyOfControls cluster_PPE PPE Selection Logic Hazard Hazard: 3-Methoxy-2,5-dimethylbenzoic acid (Dust/Irritant) EngControl Engineering Control: Chemical Fume Hood (Velocity: 80-100 fpm) Hazard->EngControl Primary Barrier AdminControl Admin Control: SOPs, Training, Designated Weighing Area EngControl->AdminControl Residual Risk PPE PPE (Last Line of Defense): Gloves, Goggles, Lab Coat AdminControl->PPE Final Barrier Resp Respiratory: N95 (if outside hood) P100 (spill cleanup) PPE->Resp Skin Skin: Nitrile Gloves (>0.11mm thickness) PPE->Skin Eye Eye: Chemical Safety Goggles (Not just glasses) PPE->Eye

Figure 1: Hierarchy of Controls prioritizing engineering solutions over PPE.

PPE Selection Matrix

Use this matrix to select equipment based on the specific operation.

Protection TypeRecommended SpecificationScientific Rationale
Hand Protection Nitrile (0.11 mm min) (e.g., Kimberly-Clark Purple Nitrile)Organic acids can permeate latex. Nitrile offers superior resistance to the acidic functionality and associated organic solvents (e.g., DCM, Ethyl Acetate) used in synthesis [1].
Eye Protection Chemical Goggles (ANSI Z87.1+)Standard safety glasses allow dust entry from the sides. Goggles seal the ocular area against airborne acidic dust and splashes.[2]
Respiratory N95 or P100 (NIOSH Approved)Mandatory if working outside a fume hood (e.g., balance enclosure failure). P100 is required for spill cleanup to capture 99.97% of particulates.
Body Protection Lab Coat (Poly/Cotton) + Closed-toe shoesStandard protection. If scaling up (>100g), add a Tyvek® apron to prevent dust accumulation on personal clothing.

Self-Validation Step: Before handling, inflate nitrile gloves to check for micro-pinholes. This is critical when handling acidic irritants, as sweat can exacerbate irritation if the barrier is compromised.

Operational Protocols

A. Weighing & Transfer (Highest Risk Phase)

Context: Static electricity often causes this powder to "jump," creating an aerosol cloud.

  • Preparation: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure.

  • Anti-Static: Use an anti-static gun or wipe on the spatula and weigh boat.

  • Transfer: Transfer slowly. If the solid is caked, do not break it aggressively with a spatula, as this releases a burst of dust. Dissolve it in the shipping container if possible.

  • Clean Up: Immediately wipe the balance area with a wet tissue (solvent or water) to capture invisible dust.

B. Reaction Setup
  • Solvent Choice: When dissolving 3-Methoxy-2,5-dimethylbenzoic acid, prefer solvents with higher flash points if the chemistry allows.

  • Addition: Add the solid to the solvent, not vice versa, to minimize splash risk.

  • Temperature: If heating, ensure the condenser is active before heating to prevent vaporizing the sublimed acid.

C. Emergency Spill Response

Scenario: You drop a 5g bottle of powder on the floor.

SpillResponse Start Spill Detected Assess Assess Volume: < 100g? Start->Assess Major Major Spill (>100g): Evacuate & Call EHS Assess->Major No Minor Minor Spill (<100g): Proceed with Cleanup Assess->Minor Yes PPE_Up Don PPE: Goggles, Double Nitrile, N95/P100 Mask Minor->PPE_Up Action1 Cover with Wet Paper Towels (Prevents Dust) PPE_Up->Action1 Action2 Scoop into Waste Bag Action1->Action2 Action3 Wipe Surface with Soap/Water Action2->Action3

Figure 2: Logical workflow for spill response, emphasizing dust suppression.

Disposal & Waste Management

Do not treat this as general trash. It is a chemical waste stream.[3]

  • Classification: Hazardous Waste (Irritant/Organic Acid).

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of in the Organic Solvents waste stream for incineration.

  • Container Labeling: Clearly label as "3-Methoxy-2,5-dimethylbenzoic acid - Acidic Organic Waste."

  • Prohibited: Do NOT pour down the drain. Acidification of local waterways is a regulatory violation and environmental hazard [2].

References

  • Shield Scientific. (2025). Chemical Resistance Guide for Nitrile Gloves against Organic Acids. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-Methoxy-2,5-dimethylbenzoic acid.[4][5][6][7][8] Retrieved from [Link]

(Note: While specific toxicity data for this exact isomer is limited, these protocols are based on the rigorous safety standards for the substituted benzoic acid chemical class, ensuring maximum personnel protection.)

Sources

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